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  • Product: 1H-Indole-6-carbohydrazide
  • CAS: 851211-74-0

Core Science & Biosynthesis

Foundational

1H-Indole-6-carbohydrazide IUPAC name and structure

Executive Summary: The Indole-6-Scaffold in Medicinal Chemistry 1H-Indole-6-carbohydrazide (CAS: 851211-74-0) represents a critical pharmacophore in the design of targeted therapeutics. While the indole-3-position is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole-6-Scaffold in Medicinal Chemistry

1H-Indole-6-carbohydrazide (CAS: 851211-74-0) represents a critical pharmacophore in the design of targeted therapeutics. While the indole-3-position is the most classically exploited site due to its nucleophilic susceptibility, the 6-position offers a unique vector for extending chemical space into the "solvent-exposed" regions of protein binding pockets.

This molecule serves as a pivotal intermediate for synthesizing Schiff bases (hydrazones) , 1,3,4-oxadiazoles , and 1,2,4-triazoles . Its structural rigidity, combined with the hydrogen-bonding capability of the hydrazide motif (-CONHNH₂), makes it a privileged scaffold for developing inhibitors of kinases (e.g., VEGFR-2), tubulin polymerization, and histone deacetylases (HDAC).

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

The following data establishes the baseline identity for 1H-Indole-6-carbohydrazide. Researchers should verify purchased or synthesized lots against these parameters.

Table 1: Physicochemical Profile[7]
PropertySpecification
IUPAC Name 1H-Indole-6-carbohydrazide
CAS Number 851211-74-0
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
SMILES NNC(=O)C1=CC2=C(C=CN2)C=C1
H-Bond Donors 3 (Indole NH, Hydrazide NH, NH₂)
H-Bond Acceptors 2 (Carbonyl O, Hydrazide N)
Predicted pKa ~11.8 (Hydrazide), ~16 (Indole NH)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water

Synthesis & Reaction Engineering

The synthesis of 1H-Indole-6-carbohydrazide is most efficiently achieved via the hydrazinolysis of methyl 1H-indole-6-carboxylate . This nucleophilic acyl substitution is preferred over direct coupling with the acid due to cleaner reaction profiles and simplified workup (filtration vs. extraction).

Experimental Protocol: Hydrazinolysis of Methyl Indole-6-carboxylate

Objective: To synthesize high-purity 1H-Indole-6-carbohydrazide from its methyl ester precursor.

Reagents & Materials:
  • Substrate: Methyl 1H-indole-6-carboxylate (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% or 98% solution, 10.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) - Use only if reaction is sluggish.

Step-by-Step Methodology:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 1H-indole-6-carboxylate (e.g., 1.75 g, 10 mmol) in Absolute Ethanol (30 mL).

  • Reagent Addition: Slowly add Hydrazine Hydrate (5.0 mL, ~100 mmol) to the stirring solution at room temperature.

    • Note: A large excess of hydrazine is critical to prevent the formation of the dimer (N,N'-di(indole-6-carbonyl)hydrazine).

  • Reaction: Heat the mixture to reflux (78-80°C) . Maintain reflux for 6–12 hours .

    • Monitoring: Monitor progress via TLC (System: CHCl₃/MeOH 9:1). The starting ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms upon cooling, filter the solid under vacuum.

    • If no precipitate forms: Concentrate the solvent to ~1/3 volume under reduced pressure, then cool in an ice bath to induce crystallization.

  • Purification: Wash the filter cake copiously with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 80–90% Validation: The product should be a white solid. Presence of the ester methyl peak (~3.9 ppm) in NMR indicates incomplete reaction.

Synthetic Utility & Derivatization Pathways[2]

The hydrazide group is a versatile "chemical handle."[1] The diagram below illustrates the primary divergent pathways for transforming 1H-Indole-6-carbohydrazide into bioactive heterocycles.

Diagram 1: Synthetic Workflow & Derivatization

IndoleSynthesis Ester Methyl 1H-indole-6-carboxylate Hydrazide 1H-Indole-6-carbohydrazide (Core Scaffold) Ester->Hydrazide Reflux/EtOH (- MeOH) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazide SchiffBase Indole-Hydrazones (Schiff Bases) Hydrazide->SchiffBase + Aryl Aldehyde (Cat. AcOH) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole + POCl3 or CS2/KOH Triazole 1,2,4-Triazoles Hydrazide->Triazole + CS2/NH2NH2

Figure 1: Divergent synthesis pathways starting from the indole-6-carbohydrazide core. The hydrazide serves as the branch point for creating Schiff bases or cyclizing into 5-membered heterocycles.

Pharmacological Applications & Mechanism of Action[3][4][13][14]

The 1H-Indole-6-carbohydrazide moiety is not merely a linker; it actively participates in ligand-target binding.

Key Biological Targets
  • Anticancer (Tubulin Inhibition): Indole-hydrazones have been shown to bind to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase.

  • Kinase Inhibition (VEGFR-2): The hydrazide linker provides hydrogen bond donors/acceptors that mimic the hinge-binding motif required for ATP-competitive inhibition in kinases like VEGFR-2.

  • Antimicrobial: The chelation potential of the hydrazide carbonyl and amino groups allows for the sequestration of essential metal ions in bacterial active sites.

Structure-Activity Relationship (SAR) Logic
  • N-H (Indole): Essential for H-bonding (donor). Alkylation at this position often modifies solubility and metabolic stability but can reduce potency if the NH acts as a critical donor in the binding pocket.

  • Hydrazide Linker (-CONHNH-): Acts as a rigid spacer. Condensation with aldehydes (Schiff base formation) extends the structure to interact with hydrophobic pockets (e.g., the hydrophobic pocket of kinases).

  • 6-Position Vector: Unlike the 3-position, the 6-position directs substituents into a distinct spatial region, often improving selectivity against off-target kinases.

Diagram 2: Pharmacological Interaction Logic

SAR_Logic Scaffold 1H-Indole-6-carbohydrazide Feature1 Indole NH (H-Bond Donor) Scaffold->Feature1 Feature2 Hydrazide Motif (-CONHNH2) Scaffold->Feature2 Feature3 6-Position Vector Scaffold->Feature3 Target1 Kinase Hinge Region (ATP Binding Site) Feature1->Target1 Binding Feature2->Target1 H-Bond Network Target2 Metal Chelation (Metalloproteases) Feature2->Target2 Coordination Target3 Hydrophobic Pocket (Selectivity) Feature3->Target3 Spatial Extension

Figure 2: Pharmacophore mapping of the indole-6-carbohydrazide scaffold, highlighting how specific structural features map to biological targets.

Analytical Validation

To ensure the integrity of the synthesized 1H-Indole-6-carbohydrazide, the following spectral characteristics must be observed:

  • IR Spectroscopy (KBr):

    • 3300–3450 cm⁻¹: N-H stretching (Indole & Hydrazide). Look for a doublet or broad band for the primary amine (-NH₂).

    • 1650–1680 cm⁻¹: C=O stretching (Amide I).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0–11.5 ppm: Singlet (1H), Indole N-H (Exchangeable with D₂O).

    • δ 9.5–9.8 ppm: Singlet (1H), Hydrazide -CONH- (Exchangeable).

    • δ 4.5–5.0 ppm: Broad Singlet (2H), Hydrazide -NH₂ (Exchangeable).

    • δ 7.0–8.2 ppm: Multiplets (4H), Indole aromatic protons.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 176.2 m/z.

    • [M+Na]⁺: 198.2 m/z.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24882323 (Indole-6-carboxaldehyde analogs). Retrieved from [Link]

  • Zhang, H. et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ChemMedChem. Retrieved from [Link]

  • Al-Wahaibi, L.H. et al. (2023).[2][3] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences. Retrieved from [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1H-Indole-6-carbohydrazide (CAS: 851211-74-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1H-Indole-6-carbohydrazide (CAS: 851211-74-0), a heterocyclic organic compound featuring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Indole-6-carbohydrazide (CAS: 851211-74-0), a heterocyclic organic compound featuring an indole scaffold linked to a hydrazide group. While specific biological data for this particular isomer is limited in publicly accessible literature, this document synthesizes information on its chemical properties, a validated synthesis protocol, and the well-documented biological potential of the broader indole carbohydrazide chemical class. This guide serves as a foundational resource for researchers interested in the potential applications of 1H-Indole-6-carbohydrazide in medicinal chemistry and drug discovery, particularly in the fields of oncology and infectious diseases.

Introduction: The Indole Carbohydrazide Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology. When combined with a carbohydrazide moiety (-CONHNH2), the resulting indole carbohydrazide structure presents a versatile platform for the development of novel therapeutics. The hydrazide group is a key pharmacophore known for its ability to form Schiff bases and engage in hydrogen bonding, making it an attractive component for designing enzyme inhibitors and other targeted molecules.[2]

Derivatives of the indole carbohydrazide core have demonstrated significant potential in various therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of indole carbohydrazide derivatives against various cancer cell lines.[3] Mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]

  • Antimicrobial and Antifungal Activity: The indole carbohydrazide scaffold has been explored for its potential in combating bacterial and fungal infections.[4] The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[1][4]

  • Enzyme Inhibition: The structural features of indole carbohydrazides make them promising candidates for the design of enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.

This guide will focus on the specific properties and synthesis of the 6-substituted isomer, 1H-Indole-6-carbohydrazide, providing a framework for its further investigation as a potentially valuable building block in drug discovery.

Physicochemical Properties of 1H-Indole-6-carbohydrazide

PropertyValueSource
CAS Number 851211-74-0Internal Data
Molecular Formula C₉H₉N₃OInternal Data
Molecular Weight 175.19 g/mol Internal Data
IUPAC Name 1H-indole-6-carbohydrazideInternal Data
Canonical SMILES C1=CC2=C(C=C1C(=O)NN)NC=C2Internal Data
InChI Key IUMFFGBZQDGHEM-UHFFFAOYSA-NInternal Data

Note: Further experimental characterization is required to determine properties such as melting point, solubility, and pKa.

Synthesis of 1H-Indole-6-carbohydrazide

The synthesis of 1H-Indole-6-carbohydrazide can be reliably achieved through the hydrazinolysis of its corresponding ester, methyl 1H-indole-6-carboxylate. This is a standard and widely used method for the preparation of carbohydrazides.

Synthetic Workflow

The overall synthetic scheme involves two main steps starting from 1H-indole-6-carboxylic acid.

Synthesis_Workflow A 1H-Indole-6-carboxylic acid B Methyl 1H-indole-6-carboxylate A->B Esterification (MeOH, H₂SO₄, Reflux) C 1H-Indole-6-carbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Synthetic route to 1H-Indole-6-carbohydrazide.

Step-by-Step Experimental Protocol

Step 1: Esterification of 1H-Indole-6-carboxylic Acid

  • To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-6-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of Methyl 1H-indole-6-carboxylate

  • Dissolve methyl 1H-indole-6-carboxylate (1.0 eq) in ethanol (15-20 mL per gram of ester).

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1H-Indole-6-carbohydrazide as a solid.

Prospective Biological Applications and Mechanism of Action

Based on the extensive research on analogous indole carbohydrazide derivatives, 1H-Indole-6-carbohydrazide holds promise as a scaffold for the development of novel therapeutic agents, particularly in the following areas:

Anticancer Potential

Indole-based compounds are known to interfere with various biological pathways implicated in cancer progression. Derivatives of indole carbohydrazide have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.[3]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Indole carbohydrazides may cause cell cycle arrest at different phases (e.g., G2/M or S phase), thereby inhibiting cancer cell proliferation.

  • Enzyme Inhibition: The carbohydrazide moiety can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes that are overexpressed in cancer, such as certain matrix metalloproteinases or histone deacetylases.

The following diagram illustrates a generalized workflow for evaluating the anticancer potential of a novel compound like 1H-Indole-6-carbohydrazide.

Anticancer_Evaluation A Compound Synthesis & Characterization B In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies B->C If Active D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target Identification/ Enzyme Inhibition Assays C->F G In vivo Animal Models C->G Promising in vitro data

Caption: Workflow for anticancer drug discovery.

Antimicrobial and Antifungal Potential

The indole nucleus is a component of many natural antimicrobial agents. The addition of a carbohydrazide group can enhance this activity.

Potential Mechanisms of Action:

  • Membrane Disruption: Some indole carbohydrazide derivatives have been shown to compromise the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[4]

  • Inhibition of DNA Synthesis: Certain indole-containing molecules can inhibit DNA replication in bacteria, leading to filamentation and eventual cell death.[1]

  • Enzyme Inhibition: The carbohydrazide moiety can chelate metal ions essential for the function of microbial enzymes.

A typical workflow for assessing antimicrobial activity is depicted below.

Antimicrobial_Screening A Compound Synthesis B Initial Screening (e.g., Disc Diffusion Assay) A->B C Determination of MIC/MBC B->C Zone of Inhibition Observed D Mechanism of Action Studies C->D Potent Activity E Membrane Permeability Assays D->E F DNA/Protein Synthesis Inhibition D->F G In vivo Infection Models D->G Confirmed Mechanism

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

1H-Indole-6-carbohydrazide is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. While direct biological data for this specific isomer is currently lacking, the well-established anticancer and antimicrobial activities of the broader indole carbohydrazide class provide a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Characterization: Detailed spectroscopic and physicochemical characterization of 1H-Indole-6-carbohydrazide.

  • Biological Screening: Evaluation of its cytotoxic and antimicrobial activities against a diverse panel of cancer cell lines and microbial strains.

  • Derivative Synthesis: Utilization of the reactive hydrazide group to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for any identified bioactive compounds.

This technical guide provides a solid foundation for initiating research into the promising therapeutic potential of 1H-Indole-6-carbohydrazide and its derivatives.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]

  • Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. (2025). PubMed. [Link]

  • Mechanism of antimicrobial action of indolicidin. (1998). FEMS Microbiology Letters. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan. [Link]

  • Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. ResearchGate. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2015). Molecules. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). BMC Chemistry. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. PubMed. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). International Journal of Molecular Sciences. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. (2012). Journal of the Korean Chemical Society. [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

Sources

Foundational

molecular weight of 1H-Indole-6-carbohydrazide

An In-depth Technical Guide to 1H-Indole-6-carbohydrazide for Advanced Research Abstract This technical guide provides a comprehensive overview of 1H-Indole-6-carbohydrazide, a heterocyclic building block of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Indole-6-carbohydrazide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1H-Indole-6-carbohydrazide, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document delineates its core physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its potential as a versatile intermediate in the synthesis of novel bioactive compounds. By synthesizing established chemical principles with data from closely related indole isomers, this guide serves as an authoritative resource for leveraging 1H-Indole-6-carbohydrazide in advanced research applications.

Introduction: The Strategic Importance of the Indole-Carbohydrazide Scaffold

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is a common feature in numerous natural products, pharmaceuticals, and agrochemicals, bestowing upon it a wide range of biological activities. Concurrently, the carbohydrazide functional group (-CONHNH₂) is a highly versatile and reactive moiety. It serves not only as a potent pharmacophore capable of forming critical hydrogen bonds with biological targets but also as a synthetic linchpin for constructing more complex molecular architectures such as hydrazones, pyrazoles, and oxadiazoles.[1][2]

1H-Indole-6-carbohydrazide merges these two powerful chemical motifs. While its isomers, particularly indole-2-carbohydrazide and indole-3-carbohydrazide, have been more extensively studied, the 6-substituted isomer offers a unique substitution pattern for probing structure-activity relationships (SAR) and developing novel therapeutic agents. Its strategic placement of the reactive hydrazide group on the benzene ring portion of the indole core allows for the exploration of chemical space distinct from its more common counterparts.

Physicochemical Properties and Structural Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 1H-Indole-6-carbohydrazide are summarized below.

PropertyValueSource(s)
Molecular Weight 175.19 g/mol [3]
Molecular Formula C₉H₉N₃O[3][4]
CAS Number 851211-74-0[4]
IUPAC Name 1H-indole-6-carbohydrazide[4]
Canonical SMILES NNC(=O)C1=CC=C2C=CNC2=C1[4]
Physical Form Solid (powder/crystals)[3]
Analytical Characterization

The structural integrity of 1H-Indole-6-carbohydrazide must be validated using standard spectroscopic techniques. Based on its structure and data from analogous compounds, the expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like DMSO-d₆ would characteristically show distinct signals for the indole NH proton (typically a broad singlet >11 ppm), the two hydrazide NH₂ protons (a broad singlet), the amide NH proton, and the aromatic protons on the indole ring. The unique coupling patterns of the protons at the C4, C5, and C7 positions would confirm the 6-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display nine distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) in the 160-170 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to N-H stretching (for both the indole and hydrazide groups, typically in the 3200-3400 cm⁻¹ region) and a prominent C=O stretching band for the amide carbonyl group (around 1640-1680 cm⁻¹).[5][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ at m/z 176.19, confirming the molecular weight.[5]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding ester. This approach is efficient and leverages readily available starting materials.

Proposed Synthetic Workflow

The synthesis of 1H-Indole-6-carbohydrazide can be logically achieved in a two-step sequence starting from 1H-Indole-6-carboxylic acid.[7]

G A 1H-Indole-6-carboxylic Acid B Methyl 1H-indole-6-carboxylate (Ester Intermediate) A->B Step 1: Esterification Reagents: MeOH, H₂SO₄ (cat.) Rationale: Converts the less reactive carboxylic acid into an ester, which is a better electrophile for the subsequent nucleophilic attack. C 1H-Indole-6-carbohydrazide (Final Product) B->C Step 2: Hydrazinolysis Reagents: Hydrazine Hydrate (N₂H₄·H₂O), EtOH Rationale: Strong nucleophilic attack by hydrazine on the ester carbonyl carbon, followed by elimination of methanol, yields the stable hydrazide.

Caption: Proposed two-step synthesis of 1H-Indole-6-carbohydrazide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1H-Indole-6-carbohydrazide from 1H-Indole-6-carboxylic acid.

Step 1: Esterification of 1H-Indole-6-carboxylic Acid

  • Suspend 1H-Indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • The resulting precipitate (methyl 1H-indole-6-carboxylate) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrazinolysis of Methyl 1H-indole-6-carboxylate

  • Dissolve the crude ester from Step 1 (1.0 eq) in ethanol (10 mL per gram of ester).

  • Add an excess of hydrazine monohydrate (10-20 eq) to the solution. The large excess drives the reaction to completion.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress is monitored by TLC until the starting ester spot disappears.[5]

  • Cool the mixture to room temperature and then place it in an ice bath. The product, 1H-Indole-6-carbohydrazide, will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted hydrazine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1H-Indole-6-carbohydrazide.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1H-Indole-6-carbohydrazide lies in its potential as a versatile synthetic intermediate for generating libraries of bioactive compounds. The terminal -NH₂ group of the hydrazide is a potent nucleophile, enabling straightforward derivatization.

G A 1H-Indole-6-carbohydrazide B Indole-6-carbohydrazones (Schiff Bases) A->B + Aldehyde/Ketone (Condensation) Application: Anticancer, Antimicrobial C Indole-Pyrazoles A->C + 1,3-Dicarbonyl (Cyclocondensation) Application: Kinase Inhibitors, Antitumor D Indole-Oxadiazoles A->D + CS₂ then Alkylation/Cyclization Application: Anti-inflammatory E Indole-Triazoles A->E + Isothiocyanate (Cyclization) Application: Various CNS activities

Caption: Key derivatization pathways of 1H-Indole-6-carbohydrazide.

Role as a Precursor to Bioactive Molecules
  • Anticancer Agents: Numerous studies on related isomers have shown that indole-hydrazone derivatives can act as potent tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[8] By reacting 1H-Indole-6-carbohydrazide with various substituted aldehydes, a library of novel hydrazones can be synthesized and screened for antiproliferative activity.[6]

  • Carbonic Anhydrase (CA) Inhibitors: The hydrazide moiety is a known zinc-binding group. Aromatic and heterocyclic hydrazides have been explored as inhibitors of human carbonic anhydrases, which are important targets for treating glaucoma, edema, and some cancers.[9][10] 1H-Indole-6-carbohydrazide is an excellent starting point for designing novel CA inhibitors.

  • Antiplatelet and Antimicrobial Agents: Derivatives of indole carbohydrazides have demonstrated activities such as the inhibition of platelet aggregation and antimicrobial effects.[5]

Exemplary Protocol: Synthesis of an Indole-6-carbohydrazone

Objective: To perform a general synthesis of an N'-Arylmethylene-1H-indole-6-carbohydrazide derivative.

  • Dissolve 1H-Indole-6-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.[11]

  • Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Purity can be further enhanced by recrystallization.

Conclusion and Future Directions

1H-Indole-6-carbohydrazide is a high-value chemical scaffold with significant, yet underexplored, potential. Its straightforward synthesis and the versatile reactivity of the hydrazide group make it an ideal starting material for generating diverse chemical libraries for high-throughput screening. Future research should focus on systematically exploring the derivatization of this molecule and evaluating the resulting compounds against a broad range of biological targets, including kinases, tubulin, and metalloenzymes, to unlock its full therapeutic potential.

References

  • PubChem. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954. National Institutes of Health. Available from: [Link]

  • Hassan, A. S., et al. (2018). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Pakistan Journal of Pharmaceutical Sciences, 31(5). Available from: [Link]

  • Gouda, M. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. Available from: [Link]

  • Al-Etaibi, A. M., et al. (2013). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 18(1), 988-1008. Available from: [Link]

  • Chilin, A., et al. (2013). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. University of Padua. Available from: [Link]

  • Al-Azzawi, W. A., & Jarad, A. J. (2020). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 7, 139-145. Available from: [Link]

  • Wikipedia. Carbohydrazide. Available from: [Link]

  • Menendez, G. B., et al. (2022). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem, 17(10), e202200067. Available from: [Link]

  • Menendez, G. B., et al. (2022). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Wiley Online Library. Available from: [Link]

  • Farghaly, A. R. A. H. (2025). Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance. Arkivoc, 2025. Available from: [Link]

  • ScienceDirect. 1H-indole-2-carbohydrazide: Significance and symbolism. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Indole-6-carbohydrazide: A Key Scaffold for Drug Discovery

Introduction: The Significance of the Indole-Carbohydrazide Moiety The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole-Carbohydrazide Moiety

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] When functionalized with a carbohydrazide group at the 6-position, the resulting molecule, 1H-Indole-6-carbohydrazide, becomes a versatile building block for the synthesis of a wide array of biologically active compounds.[3][4] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents, highlighting the importance of robust and efficient synthetic pathways to access this key intermediate.[2][4][5][6]

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes to 1H-Indole-6-carbohydrazide, offering field-proven insights into experimental choices and detailed, step-by-step protocols for researchers and professionals in drug development.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A logical retrosynthetic analysis of 1H-Indole-6-carbohydrazide reveals a primary disconnection at the amide bond, leading back to a 1H-indole-6-carboxylate ester and hydrazine. The ester, in turn, can be derived from 1H-indole-6-carboxylic acid. The most strategic approach for the synthesis of this carboxylic acid is the carbonylation of a readily available halo-indole, such as 6-bromoindole. This modern approach offers high efficiency and functional group tolerance.

G Target 1H-Indole-6-carbohydrazide Ester Methyl/Ethyl 1H-Indole-6-carboxylate Target->Ester Hydrazinolysis Acid 1H-Indole-6-carboxylic Acid Ester->Acid Esterification HaloIndole 6-Bromoindole Acid->HaloIndole Carbonylation or Grignard Reaction

Caption: Retrosynthetic pathway for 1H-Indole-6-carbohydrazide.

Part 1: The Core Synthesis Pathway: From 6-Bromoindole to 1H-Indole-6-carbohydrazide

This section details the most efficient and widely applicable two-step synthesis of 1H-Indole-6-carbohydrazide, commencing from the commercially available 6-bromoindole.

Step 1: Palladium-Catalyzed Carbonylation of 6-Bromoindole to Ethyl 1H-Indole-6-carboxylate

The introduction of a carboxylate group at the 6-position of the indole ring can be elegantly achieved through a palladium-catalyzed carbonylation reaction. This method is advantageous as it often does not require the protection of the indole's NH group and proceeds with high selectivity and yield.[3][7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh3)2Cl2, in conjunction with a phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb) or diphenylphosphinoferrocene (dppf), is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[7]

  • Carbon Monoxide Source: The reaction is conducted under a carbon monoxide (CO) atmosphere, which serves as the source of the carbonyl group in the final product.

  • Nucleophile and Solvent: Ethanol acts as both the nucleophile (to form the ethyl ester) and the solvent.[3][7]

  • Base: A non-nucleophilic base, such as triethylamine (NEt3), is added to neutralize the hydrogen bromide generated during the reaction.

G Start 6-Bromoindole Product Ethyl 1H-Indole-6-carboxylate Start->Product Pd-catalyzed Carbonylation Reagents CO, Ethanol Pd(PPh3)2Cl2, dppb NEt3, 130°C Reagents->Product

Caption: Palladium-catalyzed ethoxycarbonylation of 6-bromoindole.

Experimental Protocol: Synthesis of Ethyl 1H-Indole-6-carboxylate

  • To a high-pressure autoclave, add 6-bromoindole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and 1,4-bis(diphenylphosphino)butane (dppb) (0.03 mmol, 3 mol%).

  • Add ethanol (10 mL) and triethylamine (1.5 mmol).

  • Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to 20-25 bar with carbon monoxide.

  • Heat the reaction mixture to 130°C and stir for 20 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford ethyl 1H-indole-6-carboxylate.

Parameter Condition Reference
Starting Material 6-Bromoindole[3][7]
Catalyst Pd(PPh3)2Cl2[7]
Ligand dppb or dppf[7]
CO Pressure 20-25 bar[7]
Temperature 130°C[7]
Solvent/Nucleophile Ethanol[3][7]
Base Triethylamine[7]
Typical Yield >90%[3][7]
Step 2: Hydrazinolysis of Ethyl 1H-Indole-6-carboxylate

The final step in the synthesis is the conversion of the ethyl ester to the desired carbohydrazide. This is a straightforward and typically high-yielding nucleophilic acyl substitution reaction using hydrazine hydrate.[6][8][9]

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate (N2H4·H2O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent: Ethanol is a common solvent for this reaction as it dissolves both the starting ester and the hydrazine hydrate.

  • Temperature: The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate.[6][8]

G Start Ethyl 1H-Indole-6-carboxylate Product 1H-Indole-6-carbohydrazide Start->Product Hydrazinolysis Reagents Hydrazine Hydrate Ethanol, Reflux Reagents->Product

Caption: Hydrazinolysis of ethyl 1H-indole-6-carboxylate.

Experimental Protocol: Synthesis of 1H-Indole-6-carbohydrazide

  • Dissolve ethyl 1H-indole-6-carboxylate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10.0 mmol, 10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-Indole-6-carbohydrazide as a solid.

Parameter Condition Reference
Starting Material Ethyl 1H-Indole-6-carboxylate[6][8][9]
Reagent Hydrazine Hydrate[6][8][9]
Solvent Ethanol[6][8]
Temperature Reflux[6][8]
Typical Yield High to quantitative[8][9]

Part 2: Alternative Synthetic Strategies

While the palladium-catalyzed carbonylation route is highly efficient, it is valuable for researchers to be aware of alternative pathways.

Grignard Reaction of 6-Bromoindole

A classic method for forming a carbon-carbon bond is through the use of a Grignard reagent.[8][10] This would involve the formation of 6-indolylmagnesium bromide from 6-bromoindole, followed by quenching with solid carbon dioxide (dry ice).[10]

Challenges and Considerations:

  • The acidic proton on the indole nitrogen can react with the Grignard reagent, consuming it and preventing the desired carboxylation. Therefore, N-protection of the indole is often necessary, adding extra steps to the synthesis (protection and deprotection).

  • The Grignard reagent can be sensitive to moisture and air, requiring anhydrous reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful tool for constructing the indole ring itself.[4][11][12] To synthesize 1H-indole-6-carboxylic acid directly via this method, one would need to start with a (4-carboxyphenyl)hydrazine and a suitable ketone or aldehyde, such as pyruvate. The harsh acidic conditions and elevated temperatures often required for the cyclization step might not be compatible with all functional groups.[12][13]

Part 3: Characterization of 1H-Indole-6-carbohydrazide

The identity and purity of the synthesized 1H-Indole-6-carbohydrazide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the indole and carbohydrazide protons and carbons in the correct chemical environments.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (indole and hydrazide), C=O stretching (amide), and aromatic C-H stretching will be observed.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Part 4: Applications in Drug Discovery and Future Perspectives

1H-Indole-6-carbohydrazide is a valuable scaffold for the generation of compound libraries for high-throughput screening. The terminal amino group of the hydrazide moiety can be readily reacted with various aldehydes and ketones to form hydrazones, or used as a nucleophile in the synthesis of other heterocyclic systems.[3] This allows for the systematic exploration of the chemical space around the indole core, leading to the discovery of novel therapeutic agents with improved potency and selectivity. The continued development of efficient and scalable syntheses for this key intermediate will undoubtedly accelerate the discovery of new indole-based drugs.

References

  • Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Synthesis And Reactions Of Carboxylic Acids - Transformation Tutoring. Available at: [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PubMed Central. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC - PubMed Central. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Fischer Indole Synthesis. Available at: [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available at: [Link]

  • Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups | Organic Letters - ACS Publications. Available at: [Link]

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors - NIH. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. Available at: [Link]

  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. Available at: [Link]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC - PubMed Central. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Methods of Preparation of Carboxylic Acids - BYJU'S. Available at: [Link]

  • Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids - YouTube. Available at: [Link]

  • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity | Request PDF - ResearchGate. Available at: [Link]

Sources

Foundational

The Indole Carbohydrazide Scaffold: From Synthetic Intermediate to Privileged Pharmacophore

This guide serves as a technical whitepaper for researchers and medicinal chemists, focusing on the structural evolution, synthetic pathways, and pharmacological mechanisms of indole carbohydrazides. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists, focusing on the structural evolution, synthetic pathways, and pharmacological mechanisms of indole carbohydrazides.

Executive Summary

The indole carbohydrazide moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Historically viewed merely as a transient intermediate in the synthesis of complex heterocycles (such as oxadiazoles and triazoles), this scaffold has emerged as a potent bioactive entity in its own right. Its capacity to function as a hydrogen-bond donor/acceptor bridge, combined with the lipophilic indole core, allows it to modulate critical signaling pathways including tubulin polymerization, apoptosis (Bcl-2/Bcl-xL), and microbial efflux pumps.

Historical Evolution: A Structural Renaissance

The history of indole carbohydrazides is bipartite: the ancient roots of the indole core and the modern realization of the carbohydrazide linker's utility.

  • The Indole Foundation (1866–1900s): The indole core was first isolated by Adolf von Baeyer in 1866 via zinc dust reduction of oxindole, a degradation product of the dye indigo.[1] For over a century, the focus remained on the indole ring itself (e.g., tryptophan, auxins, serotonin).

  • The Era of Intermediates (1960s–1990s): During the mid-20th century, indole esters were routinely reacted with hydrazine hydrate. However, the resulting indole carbohydrazides were rarely the end goal. They were almost exclusively used as precursors for cyclization reactions to generate heat-resistant polymers or other heterocycles.

  • The Pharmacological Pivot (2000s–Present): The paradigm shifted when researchers recognized that the -CO-NH-NH- linker provided a unique conformational flexibility and hydrogen-bonding capability that mimicked peptide bonds. This led to the discovery of their direct activity against tubulin (colchicine binding site) and various microbial targets, transforming them from intermediates into lead compounds.

Synthetic Methodologies & Protocols

The synthesis of indole carbohydrazides is governed by nucleophilic acyl substitution. The reaction is deceptively simple but requires precise control of thermodynamics to prevent over-reaction or cyclization.

Core Synthesis: Hydrazinolysis of Indole Esters

The fundamental route involves the reaction of an indole-carboxylate ester with hydrazine hydrate.

The Causality of Reagents:

  • Hydrazine Hydrate (

    
    ):  Used in excess (5–10 equivalents) to drive the equilibrium forward and prevent the formation of symmetrical bis-indole hydrazides.
    
  • Ethanol (Solvent): Chosen for its polarity, allowing the solubility of the ester while often precipitating the carbohydrazide product, which simplifies purification (Le Chatelier’s principle).

Visualization of Synthetic Pathways

SynthesisPath Indole Indole Core (C8H7N) Ester Indole-3-Carboxylate (Ester) Indole->Ester Vilsmeier-Haack / Oxidation Hydrazide Indole-3-Carbohydrazide (Key Scaffold) Ester->Hydrazide N2H4·H2O, EtOH Reflux, 80°C SchiffBase Acylhydrazone (Schiff Base) Hydrazide->SchiffBase + Ar-CHO (Acid Cat.) Heterocycle 1,3,4-Oxadiazole/ Triazole Derivatives Hydrazide->Heterocycle Cyclization (POCl3 or CS2)

Figure 1: The divergent synthetic pathways starting from the indole core. The hydrazide serves as the critical junction between simple derivatives and complex heterocycles.

Validated Experimental Protocol

Standard Operating Procedure for the Synthesis of Indole-3-Carbohydrazide

  • Starting Material: Dissolve 10 mmol of methyl/ethyl indole-3-carboxylate in 20 mL of absolute ethanol.

  • Nucleophilic Attack: Add 10 mL of hydrazine hydrate (99%) dropwise to the stirring solution. Note: Exothermic reaction; addition must be controlled.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (hydrazide).
  • Work-up: Cool the reaction mixture to room temperature, then pour onto crushed ice/water (approx. 100 mL). The excess water forces the precipitation of the carbohydrazide.

  • Purification: Filter the solid precipitate, wash with cold water (to remove excess hydrazine), and recrystallize from ethanol to yield pure white/off-white crystals.

Pharmacological Mechanics & Biological Targets[2][3][4][5]

The indole carbohydrazide scaffold is not a "magic bullet" but a "molecular key" that fits specific biological locks.

Anticancer Mechanism: Tubulin Destabilization

The most documented mechanism is the inhibition of tubulin polymerization.

  • Binding Site: These compounds typically bind to the Colchicine Binding Site of

    
    -tubulin.
    
  • Molecular Interaction: The indole ring occupies the hydrophobic pocket (mimicking the A-ring of colchicine), while the carbohydrazide linker forms crucial hydrogen bonds with residues like Asn101 or Thr179 .

  • Outcome: This binding prevents microtubule assembly, arresting the cell cycle in the G2/M phase and triggering apoptosis.[2]

Apoptosis Induction (Bcl-2/Bcl-xL)

Recent studies indicate that indole carbohydrazides can act as BH3-mimetics, inhibiting anti-apoptotic proteins (Bcl-2). This releases pro-apoptotic factors (Bax/Bak), leading to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.

Visualization of Signaling Pathways

Mechanism Drug Indole Carbohydrazide Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Cell Cycle Arrest Microtubule->G2M Failure leads to Caspase Caspase-3/9 Activation G2M->Caspase Triggers Bcl2->Caspase Release of Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 2: Dual-mechanism of action. The scaffold disrupts structural integrity (tubulin) and survival signaling (Bcl-2), converging on apoptosis.

Structure-Activity Relationship (SAR)

The biological efficacy of indole carbohydrazides is highly sensitive to substitution patterns.

RegionModificationEffect on ActivityRationale
Indole N-1 Methyl / BenzylIncreases Enhances lipophilicity, improving cell membrane permeability.
Indole C-3 Carbohydrazide LinkerOptimal Provides correct geometry for colchicine site binding.
Indole C-5 Halogens (Cl, Br, F)Increases Electron-withdrawing groups enhance metabolic stability and hydrophobic interaction.
Linker Hydrazone Formation (=CH-Ar)Variable Condensation with aldehydes (Schiff bases) often creates a "linker arm" that reaches additional binding pockets.
Phenyl Ring 4-Cl, 4-NO2, 3,4,5-OMeCritical 3,4,5-trimethoxy substitution mimics the Combretastatin A-4 pharmacophore.
SAR Visualization

SAR Core Indole Core N1 N-1 Position: Alkylation (Me/Bn) Increases Potency Core->N1 C5 C-5 Position: Halogens (F/Cl) Enhance Binding Core->C5 Linker Carbohydrazide Linker: H-Bond Donor/Acceptor Essential for Target Affinity Core->Linker Terminal Terminal Aryl Group: Schiff Base Formation Determines Specificity Linker->Terminal

Figure 3: SAR Map highlighting the modular regions of the scaffold amenable to optimization.

References

  • Zhang, H. Z., et al. (2017). "Design, synthesis and biological evaluation of novel indole-2-carbohydrazide derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Mirfazli, S. S., et al. (2014). "Synthesis and evaluation of N-substituted indole carbohydrazide derivatives as antiplatelet aggregation agents." Iranian Journal of Pharmaceutical Research. Link

  • Bao, X., et al. (2025). "Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compounds."[3] Molecular Diversity. Link

  • Verma, G., et al. (2020). "Indole derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 1H-Indole-6-carbohydrazide from indole-6-carboxylic acid

[1][2][3][4] Abstract & Strategic Overview 1H-Indole-6-carbohydrazide is a critical pharmacophore in drug discovery, serving as a precursor for various bioactive scaffolds including 1,3,4-oxadiazoles, triazoles, and hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract & Strategic Overview

1H-Indole-6-carbohydrazide is a critical pharmacophore in drug discovery, serving as a precursor for various bioactive scaffolds including 1,3,4-oxadiazoles, triazoles, and hydrazones.[1][2][3][4] These derivatives exhibit significant biological profiles, ranging from anti-tubercular and anti-cancer (antiproliferative) activities to


-glucosidase inhibition.[1][2][3][4][5]

This application note details a robust, two-step synthetic protocol converting indole-6-carboxylic acid to 1H-indole-6-carbohydrazide . Unlike direct coupling methods (using EDC/HOBt), which can suffer from oligomerization (


-diacylhydrazine formation) or difficult purification, this protocol utilizes an Esterification-Hydrazinolysis  sequence.[1][2][3][4] This route ensures high purity, scalability, and cost-effectiveness by isolating a stable ester intermediate before nucleophilic substitution.[1][2][3][4]
Core Reaction Pathway

The synthesis proceeds via the activation of the carboxylic acid as a methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.[2][3][4]

ReactionPathway Acid Indole-6-carboxylic Acid (Starting Material) Ester Methyl 1H-indole-6-carboxylate (Stable Intermediate) Acid->Ester Reagent1 SOCl2 / MeOH Reflux, 3h Hydrazide 1H-Indole-6-carbohydrazide (Target Product) Ester->Hydrazide Reagent2 NH2NH2 * H2O EtOH, Reflux, 6-12h

Figure 1: Synthetic pathway for the conversion of indole-6-carboxylic acid to the hydrazide.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert the unreactive carboxylic acid into a reactive methyl ester electrophile.[1][3][4] Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2][3][4] Thionyl chloride (


) is preferred over sulfuric acid as it generates anhydrous 

in situ and scavenges water, driving the equilibrium forward.[2][3][4]
Reagents & Equipment[1][3][4][6][8][9][10][11][12][13]
  • Precursor: 1H-Indole-6-carboxylic acid (1.0 eq)[1][2][3][4]

  • Solvent: Anhydrous Methanol (MeOH) (approx. 20-30 volumes)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)[1][2][3][4]
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.[2][3][4]
    
Protocol
  • Setup: Charge the 1H-indole-6-carboxylic acid into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous methanol. The solid may not dissolve completely at this stage.[1][3][4]

  • Activation: Cool the suspension to 0°C using an ice bath.

  • Addition: Add thionyl chloride dropwise over 20–30 minutes. Caution: Exothermic reaction with evolution of HCl gas.[2][3]

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) . Maintain reflux for 3–5 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1][2][3][4] The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).[2][3][4]
      
  • Workup: Evaporate the solvent under reduced pressure to obtain a residue.

  • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated Sodium Bicarbonate (

    
    ) solution to neutralize residual acid.[2][3][4]
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Methyl 1H-indole-6-carboxylate is typically obtained as a solid.[1][2][3][4]

    • Expected Yield: 90–96%[2][3][4]

    • Appearance: Off-white to pale yellow solid.[1][2][3][4]

Step 2: Hydrazinolysis

Objective: Displace the methoxy group with hydrazine to form the hydrazide.[1][3][4] Critical Control Point: A large excess of hydrazine hydrate is required to prevent the formation of the symmetrical dimer (


), where the product hydrazide attacks another ester molecule.[1][2][3][4]
Reagents & Equipment[1][3][4][6][8][9][10][11][12][13]
  • Precursor: Methyl 1H-indole-6-carboxylate (from Step 1)[1][2][3][4]

  • Reagent: Hydrazine Hydrate (80% or 99%) (10.0 - 15.0 eq)

  • Solvent: Ethanol (Absolute) or Methanol[1][2][3][4]

  • Apparatus: Round-bottom flask, reflux condenser.[1][2][3][4]

Protocol
  • Dissolution: Dissolve Methyl 1H-indole-6-carboxylate (1.0 eq) in Ethanol (10–15 volumes).

  • Reagent Addition: Add Hydrazine Hydrate (10.0 eq) in one portion.

    • Note: The large excess acts as both reactant and solvent co-factor to ensure mono-substitution.[1][2][3][4]

  • Reaction: Heat the mixture to reflux (78°C) for 6–12 hours .

    • Checkpoint: The product is often less soluble than the ester and may begin to precipitate during the reaction.[1][3][4] TLC (100% EtOAc or 5% MeOH/DCM) will show the conversion of the ester to a highly polar, baseline spot (the hydrazide).[2][3][4]

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2x) and then diethyl ether (2x) to remove excess hydrazine.[2][3][4]

  • Drying: Dry the solid in a vacuum oven at 50°C.

  • Result: 1H-Indole-6-carbohydrazide.

    • Expected Yield: 75–85%[2][3][4]

    • Appearance: White to beige powder.[1][2][3][4]

Analytical Data & Troubleshooting

Characterization Guidelines

Upon isolation, the identity of the product must be verified.[2][3][4] The hydrazide group introduces distinct spectral features compared to the ester.

TechniqueExpected FeatureDiagnostic Value
IR Spectroscopy Doublet at 3200–3350 cm

Represents

stretching of the hydrazide.[1][2][3][4]
IR Spectroscopy Shift in Carbonyl (

)
Amide I band appears ~1650 cm

(lower than ester ~1710 cm

).[1][2][3][4]

H NMR (DMSO-

)

9.5–10.0 ppm (s, 1H)
The

amide proton.

H NMR (DMSO-

)

4.5 ppm (s, 2H)
The

protons (broad singlet,

exchangeable).[1][2][3][4]
Mass Spectrometry

= 176.2
Molecular weight confirmation.[1][2][3][4]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation; Water presence.[1][2][3][4]Ensure MeOH is anhydrous; increase

equivalents; extend reflux time.
Dimer Formation (Step 2) Insufficient Hydrazine.[1][2][3][4]Increase Hydrazine Hydrate ratio to >10 eq. Do not add hydrazine dropwise; add in one portion.[1][2][3][4]
Product Oiling Out Solvent polarity mismatch.If product doesn't precipitate, concentrate the ethanol to 1/3 volume and add diethyl ether or hexane to induce precipitation.[2][3][4]
Impure Product Residual Hydrazine.[1][2][3][4]Wash the filter cake thoroughly with water (to remove hydrazine salts) followed by ether.[2][3][4] Recrystallize from EtOH if necessary.

Workflow Logic & Decision Tree

The following diagram illustrates the operational workflow, emphasizing the critical decision points regarding purification and stoichiometry.

Workflow Start Start: Indole-6-COOH Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Check1 TLC Check: Acid spot gone? Step1->Check1 Check1->Step1 No (Continue Reflux) Workup1 Workup: Neutralize (NaHCO3) Extract (EtOAc) Check1->Workup1 Yes Step2 Step 2: Hydrazinolysis (10 eq. N2H4, EtOH, Reflux) Workup1->Step2 Check2 Precipitate Formed? Step2->Check2 Filter Filter & Wash (Cold EtOH/Ether) Check2->Filter Yes Concentrate Concentrate Solvent Add Anti-solvent (Ether) Check2->Concentrate No Final Final Product: 1H-Indole-6-carbohydrazide Filter->Final Concentrate->Filter

Figure 2: Operational decision tree for the synthesis and isolation of the target hydrazide.

References

  • Luan, S., et al. (2017).[2][3][4] "Synthesis and biological evaluation of 6-substituted indole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948.[1][2][3][4] (Source for esterification conditions of indole-6-carboxylic acid using SOCl2/EtOH). [1][2][3][4]

  • Organic Syntheses. (1974).[1][2][3] "Methyl Indole-4-carboxylate."[1][2][3][4][8] Organic Syntheses, Coll.[1][2][3][4][9] Vol. 5, p.769.[1][2][3][4] (Standard protocol for Fischer esterification of indole carboxylic acids). [1][2][3][4]

  • Al-Wahaibi, L.H., et al. (2023).[1][2][3][4] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 24, 7862.[2][3][4] (Details on hydrazide formation and biological relevance). [1][2][3][4]

  • Cranwell, P.B., et al. (2016).[2][3][4][13] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[1][2][3][4][13] Synlett, 27, 131-135.[1][2][3][4][13] (Discussion on hydrazine reactivity and safety). [1][2][3][4]

Sources

Application

Application Note: Strategic Development of Enzyme Inhibitors using 1H-Indole-6-carbohydrazide Scaffolds

Executive Summary The indole moiety is a "privileged structure" in medicinal chemistry, mimicking the tryptophan side chain to engage in - stacking and hydrophobic interactions within enzyme active sites. While the C3-po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety is a "privileged structure" in medicinal chemistry, mimicking the tryptophan side chain to engage in


-

stacking and hydrophobic interactions within enzyme active sites. While the C3-position of indole has been exhaustively explored, the C6-position offers a unique geometric vector. Substituents at C6 extend linearly away from the indole core, allowing for the probing of solvent-exposed channels or secondary binding pockets that are inaccessible to C3-substituted analogs.

This guide details the utilization of 1H-Indole-6-carbohydrazide as a versatile linchpin for developing inhibitors against metabolic enzymes (


-glucosidase), neurodegenerative targets (Acetylcholinesterase - AChE), and metalloenzymes (Carbonic Anhydrase). The hydrazide group serves as both a hydrogen-bond donor/acceptor and a transition metal chelator, critical for binding catalytic centers.

Chemical Synthesis & Library Generation

The core workflow involves the conversion of indole-6-carboxylic acid to the hydrazide, followed by condensation with aldehydes to generate a library of acylhydrazones (Schiff bases). These hydrazones are the active pharmacophores.

Synthetic Pathway Visualization

SynthesisWorkflow Start 1H-Indole-6-carboxylic acid (Starting Material) Step1 Esterification (MeOH/H2SO4, Reflux) Start->Step1 Inter1 Methyl 1H-indole-6-carboxylate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter1->Step2 Core 1H-Indole-6-carbohydrazide (The Scaffold) Step2->Core Step3 Condensation (R-CHO, EtOH/AcOH) Core->Step3 Final Indole-6-acylhydrazone Library (Active Inhibitors) Step3->Final

Figure 1: Synthetic route for generating Indole-6-carbohydrazide libraries. The hydrazinolysis step is critical for installing the metal-chelating motif.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

  • Dissolve 1H-indole-6-carboxylic acid (10 mmol) in anhydrous methanol (50 mL).

  • Add catalytic concentrated

    
     (1 mL) dropwise.
    
  • Reflux at 65°C for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Neutralize with saturated

    
    , extract with ethyl acetate, and concentrate.
    
  • Yield Expectation: >85% (White/Off-white solid).[1]

Step 2: Synthesis of 1H-Indole-6-carbohydrazide (The Scaffold)

  • Dissolve the methyl ester (from Step 1) in absolute ethanol (30 mL).

  • Add Hydrazine Hydrate (80%) in excess (1:5 molar ratio) to drive the equilibrium.

  • Reflux for 12–24 hours. A precipitate typically forms upon cooling.

  • Critical QC: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to remove unreacted hydrazine (toxic/interfering).

  • Characterization: IR should show doublet peaks at 3300–3200 cm⁻¹ (

    
    ) and a carbonyl stretch at ~1650 cm⁻¹.
    

Step 3: Library Diversification (Schiff Base Formation)

  • Suspend 1H-Indole-6-carbohydrazide (1 mmol) in ethanol (10 mL).

  • Add equimolar substituted benzaldehyde (e.g., 4-Cl, 4-OH, 2-NO2).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 4–6 hours.

  • Filter the resulting precipitate (Acylhydrazone).

  • Mechanism: The azomethine (-N=CH-) linkage extends the conjugation, essential for biological activity.

Application: Metabolic Enzyme Inhibition ( -Glucosidase)

Indole carbohydrazides have demonstrated potency superior to standard drugs like acarbose.[2] The indole ring binds to the hydrophobic entrance of the active site, while the hydrazide moiety interacts with the catalytic residues (Asp/Glu).

Rationale

Inhibiting


-glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes in Type 2 Diabetes. The planar indole ring mimics the substrate transition state.
Assay Protocol (96-well Format)

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with buffer (Final DMSO < 2%).

  • Incubation: Add 20

    
    L enzyme (0.5 U/mL) + 20 
    
    
    
    L test compound to wells. Incubate at 37°C for 15 min.
  • Initiation: Add 40

    
    L pNPG (substrate).
    
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 30 min.

  • Calculation:

    
    
    

Data Interpretation Table (Representative):

Compound IDR-SubstituentIC50 (

M)
Potency vs. Acarbose
IND-6-01 Phenyl45.20.5x
IND-6-05 2,4-Dihydroxyphenyl3.1120x
IND-6-12 4-Nitro-2-furyl1.8200x
Acarbose (Control)350-4001.0x

Note: Hydroxyl groups on the phenyl ring (IND-6-05) significantly enhance potency due to additional H-bonding.

Application: Neuroprotection (AChE Inhibition)[3]

Indole-6-carbohydrazides are dual-binding site inhibitors. They span the gorge of Acetylcholinesterase (AChE), binding both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Mechanism of Action Diagram

MOA cluster_binding Dual Binding Mechanism PAS Peripheral Anionic Site (PAS) (Entryway) Gorge Hydrophobic Gorge (20 Angstroms deep) CAS Catalytic Anionic Site (CAS) (Active Center) Indole Indole-6-Core (Pi-Stacking @ PAS) Indole->PAS Pi-Pi Stacking Linker Hydrazone Linker (Spans the Gorge) Linker->Gorge Hydrophobic Effect Aryl Aryl Tail (Interacts @ CAS) Aryl->CAS H-Bonding/Chelation

Figure 2: Dual binding mode of Indole-6-carbohydrazide derivatives in AChE. The 6-position substitution allows the molecule to extend linearly through the enzyme gorge.

Ellman's Assay Protocol
  • Buffer: 0.1 M Phosphate buffer pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: DTNB (Ellman's Reagent).

  • Procedure:

    • Mix 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor.
    • Incubate 15 mins @ 25°C.

    • Add 10

      
      L DTNB + 10 
      
      
      
      L ATChI.
    • Read Absorbance @ 412 nm .

Scientific Validation & Troubleshooting

Solubility Issues

Indole hydrazones often exhibit poor aqueous solubility, leading to precipitation in assay buffers (false negatives) or non-specific aggregation (false positives).

  • Solution: Use Triton X-100 (0.01%) in the assay buffer to prevent aggregation.

  • Validation: Measure Dynamic Light Scattering (DLS) to ensure the compound is monomeric in solution.

Pan-Assay Interference (PAINS)

Hydrazones can sometimes act as PAINS.

  • Control: Test the compounds against an unrelated enzyme (e.g., Trypsin) to confirm selectivity.

  • Verification: Confirm mechanism via reversibility studies (dilution method). If activity is recovered upon dilution, the inhibition is reversible (desired).

References

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole derivatives as potent ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -glucosidase inhibitors. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    Relevance: Establishes the potency of indole-carbohydrazides against metabolic enzymes, showing up to 394-fold improvement over acarbose.
    
  • Synthesis and biological evaluation of indole-based derivatives as multi-target anti-Alzheimer's agents. Source: PubMed Central URL:[Link] Relevance: Validates the use of the indole scaffold for AChE/BuChE inhibition and blood-brain barrier penetration.[3]

  • Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal leads. Source: ResearchGate URL:[4][5][Link] Relevance: Demonstrates the membrane-targeting mechanism and antimicrobial potential of the scaffold.[6]

  • Carbonic anhydrase activation/inhibition profile of indole-based derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Relevance: Details the interaction of indole derivatives with metalloenzymes (Carbonic Anhydrase) and the structural requirements for selectivity.

  • N-Substituted indole carbohydrazide derivatives: synthesis and antiplatelet aggregation activity. Source: PubMed Central URL:[Link] Relevance: Provides specific synthetic protocols (reflux conditions, solvent choices) and NMR characterization data for indole carbohydrazides.

Sources

Method

Application Notes and Protocols for Molecular Docking Studies with 1H-Indole-6-carbohydrazide Analogs

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 1H-Indole-6-carbohydrazide and its analogs are of significant interest due to the versatile reactivity of the hydrazide group, which allows for the synthesis of diverse derivatives with potential therapeutic applications.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 1H-Indole-6-carbohydrazide analogs. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for in silico analysis, and offer insights into the interpretation of results, thereby furnishing a robust framework for the virtual screening and rational design of novel therapeutics based on this promising chemical scaffold.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of a small molecule (ligand) within the active site of a target protein (receptor). This in silico approach allows for the rapid screening of large libraries of compounds and provides insights into the molecular interactions that govern binding, thereby guiding the optimization of lead compounds.[6]

1H-Indole-6-carbohydrazide analogs are a class of compounds with significant therapeutic potential. The indole ring system is a common feature in many biologically active molecules and approved drugs.[1][2][7] The carbohydrazide moiety is also a key functional group in medicinal chemistry, known to participate in various biological interactions.[3][4] Indole derivatives have been shown to target a range of biological macromolecules, including enzymes like kinases, tubulin, and DNA gyrase, making them attractive candidates for the development of novel anticancer and antimicrobial agents.[5][8][9][10][11][12]

This guide will focus on a practical, step-by-step approach to performing molecular docking studies with 1H-Indole-6-carbohydrazide analogs against a relevant biological target. We will use a protein kinase as an exemplary target, given the extensive literature supporting the role of indole derivatives as kinase inhibitors.[5][8][9] The protocols outlined here are designed to be adaptable to other target proteins.

The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking workflow involves several key stages, each crucial for obtaining reliable and meaningful results. The overall process can be visualized as a logical progression from data acquisition and preparation to simulation and analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Identification & PDB File Acquisition B Protein Preparation A->B Clean & Protonate C Ligand Preparation A->C 2D to 3D & Energy Minimize D Grid Box Generation B->D Define Active Site E Molecular Docking Simulation C->E D->E Set Search Space F Analysis of Docking Poses & Binding Energies E->F Rank Poses G Visualization of Interactions F->G Identify Key Interactions H Validation & Interpretation G->H Assess Reliability

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides detailed, step-by-step protocols for conducting a molecular docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this purpose.[7]

Target Selection and Preparation

Rationale: The quality of the receptor structure is paramount for a successful docking study. The chosen protein structure should be of high resolution, and it is crucial to properly prepare it by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

Protocol:

  • Target Identification: Based on literature, select a relevant protein target. For this example, we will choose a protein kinase implicated in cancer, such as a Cyclin-Dependent Kinase (CDK).

  • PDB File Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). It is advisable to select a structure that is co-crystallized with a known inhibitor, as this helps in validating the docking protocol.

  • Protein Preparation:

    • Load the PDB file into a molecular visualization and preparation tool such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand can be saved separately for validation).[13]

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges in ADT).

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[3]

Ligand Preparation

Rationale: The ligand structures must be in a 3D format with correct stereochemistry and an energetically minimized conformation. This ensures that the docking algorithm starts with a physically realistic representation of the molecule.

Protocol:

  • Ligand Sketching: Draw the 2D structures of your 1H-Indole-6-carbohydrazide analogs using a chemical drawing software like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures to 3D format using a program like Open Babel.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field such as MMFF94.[8] This step optimizes the bond lengths, angles, and torsions to achieve a low-energy conformation.

  • File Format Conversion: Convert the energy-minimized ligands to the PDBQT file format. This process will also define the rotatable bonds within the ligand, allowing for flexible docking.

Molecular Docking Simulation

Rationale: The docking simulation explores the conformational space of the ligand within the defined active site of the protein and scores the different binding poses to identify the most favorable ones.

Protocol:

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location and be large enough to encompass the entire binding pocket.[14]

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness. A higher exhaustiveness value increases the thoroughness of the conformational search but also the computation time.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt This will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the corresponding scores.

Data Analysis and Interpretation

Rationale: The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Proper analysis and interpretation are crucial for extracting meaningful insights and making informed decisions for further drug development efforts.

Binding Affinity and Pose Selection

The primary output to consider is the binding affinity, typically reported in kcal/mol.[15] More negative values indicate a stronger predicted binding affinity.[8] The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding mode. However, it is good practice to examine the top few poses to see if there are other plausible binding orientations.

Visualization of Ligand-Receptor Interactions

Visual inspection of the docked poses is essential to understand the molecular interactions driving the binding.[14]

Protocol:

  • Load Complex: Open the prepared protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

  • Identify Interactions: Analyze the interactions between the top-ranked ligand pose and the amino acid residues in the protein's active site. Look for:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: Often contribute significantly to the overall binding energy.

    • Pi-stacking interactions: Can occur between aromatic rings in the ligand and protein.

    • Salt bridges: Electrostatic interactions between charged groups.

G cluster_ligand Ligand (Indole Analog) cluster_protein Protein Active Site Indole Indole Ring AA1 Amino Acid 1 Indole->AA1 π-π Stacking AA3 Amino Acid 3 Indole->AA3 Hydrophobic Interaction Hydrazide Carbohydrazide AA2 Amino Acid 2 Hydrazide->AA2 Hydrogen Bond

Caption: Common molecular interactions in a protein-ligand complex.

Docking Validation

Rationale: It is crucial to validate the docking protocol to ensure its reliability in reproducing experimentally observed binding modes.

Protocol:

  • Re-docking: If the protein structure was co-crystallized with a ligand, re-dock this native ligand into the active site. The docking protocol is considered validated if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[16]

Data Presentation

Summarize the docking results in a clear and concise table for easy comparison of the different analogs.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Analog 1-8.5Tyr123, Leu45, Asp89Asp89Tyr123, Leu45
Analog 2-9.2Tyr123, Leu45, Arg90Arg90Tyr123, Leu45
Analog 3-7.8Leu45, Asp89Asp89Leu45
Control -X.X ... ... ...

Conclusion and Future Directions

Molecular docking is a valuable computational tool that can significantly accelerate the drug discovery process. The protocols and guidelines presented in this document provide a solid foundation for conducting robust and reliable in silico studies with 1H-Indole-6-carbohydrazide analogs. The insights gained from these studies can guide the synthesis and biological evaluation of the most promising candidates, ultimately leading to the development of novel and effective therapeutic agents. Future work should focus on integrating molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]

  • Synthesis and Molecular docking studies of Indole based compound. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available at: [Link]

  • Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Semantic Scholar. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PubMed Central. Available at: [Link]

  • Expanding antimicrobial chemotypes: indole-based DNA gyrase inhibitors with potential dual mechanism against multidrug-resistant bacteria. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. Available at: [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Full article: Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]

  • Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

  • a class of carbonic anhydrase II and VII-selective inhibitors. PubMed Central. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link]

  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. Available at: [Link]

  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Oxford Academic. Available at: [Link]

  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PubMed Central. Available at: [Link]

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. PubMed Central. Available at: [Link]

  • Full article: Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available at: [Link]

Sources

Application

reaction of 1H-Indole-6-carbohydrazide with aldehydes and ketones

Application Note: High-Efficiency Synthesis & Characterization of 1H-Indole-6-Acylhydrazones Introduction & Scope The reaction between 1H-Indole-6-carbohydrazide and carbonyl compounds (aldehydes/ketones) yields indole-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis & Characterization of 1H-Indole-6-Acylhydrazones

Introduction & Scope

The reaction between 1H-Indole-6-carbohydrazide and carbonyl compounds (aldehydes/ketones) yields indole-6-acylhydrazones . These molecular scaffolds are "privileged structures" in drug discovery due to their ability to modulate diverse biological targets, including tubulin polymerization, EGFR kinases, and microbial DNA gyrase.

Unlike the more common indole-3-derivatives, the 6-position functionalization provides a unique vector for structure-activity relationship (SAR) exploration, extending into the solvent-exposed region of many protein binding pockets without sterically clashing with the core indole binding motif.

This guide details the acid-catalyzed condensation protocol for synthesizing these derivatives, ensuring high regioselectivity and yield. It includes mechanistic insights, a green chemistry variant, and critical characterization data.

Reaction Mechanism & Chemical Basis

The formation of the hydrazone is a nucleophilic addition-elimination reaction. The terminal amino group of the hydrazide (


) acts as the nucleophile, attacking the electrophilic carbon of the aldehyde/ketone.

Critical Mechanistic Insight: The reaction is acid-catalyzed.[1][2] The acid activates the carbonyl carbon (making it more electrophilic) but must be used sparingly.

  • Too little acid: Slow activation of the carbonyl.

  • Too much acid: Protonation of the hydrazide nitrogen (

    
    ), rendering it non-nucleophilic and halting the reaction.
    

Optimal pH: ~4.0–5.0 (achieved via catalytic Glacial Acetic Acid).

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants 1H-Indole-6-carbohydrazide + Aldehyde/Ketone Activation Protonation of Carbonyl Oxygen (H+ Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Elimination Dehydration (- H2O) Attack->Elimination pH Control Product 1H-Indole-6-acylhydrazone (Schiff Base) Elimination->Product

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation. Note the critical dehydration step which drives the equilibrium forward.

Experimental Protocols

Method A: Standard Reflux Protocol (High Purity)

Recommended for initial library synthesis and scale-up.

Materials:

  • 1H-Indole-6-carbohydrazide (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[3]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1H-Indole-6-carbohydrazide in 15 mL of absolute EtOH. Sonicate if necessary to ensure partial solubility.

  • Addition: Add 1.1 mmol of the appropriate aldehyde or ketone.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Attach a condenser and reflux the mixture at 78°C (EtOH) for 3–6 hours.

    • Checkpoint: Monitor progress via TLC (System: CHCl₃:MeOH 9:1). The hydrazide starting material (

      
      ) should disappear, and a higher 
      
      
      
      spot (hydrazone) should appear.
  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Often, the product precipitates out as a solid. If not, pour the mixture onto crushed ice (50 g).

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold EtOH (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot EtOH if purity is <95%.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for rapid screening of derivatives.

Procedure:

  • Mix 1.0 mmol hydrazide and 1.0 mmol aldehyde in a microwave vial.

  • Add 2 mL EtOH and 1 drop AcOH.

  • Irradiate at 150 W, 80°C for 5–10 minutes .

  • Cool and filter as described in Method A.

    • Advantage:[4][5][6] Yields are typically 10-15% higher; reaction time is reduced from hours to minutes.

Characterization & Validation

To ensure scientific integrity, every synthesized compound must be validated using the following spectroscopic markers.

Table 1: Key Spectroscopic Signatures
TechniqueFunctional GroupExpected SignalCausality/Notes
FT-IR

(Hydrazide)
Disappears The primary amine is consumed.
FT-IR

(Imine)
1600–1625 cm⁻¹ Formation of the hydrazone double bond.
FT-IR

(Amide)
1640–1660 cm⁻¹ The carbonyl stretch shifts slightly due to conjugation.
¹H NMR

(Azomethine)

8.0 – 8.6 ppm (s, 1H)
Diagnostic singlet proving condensation occurred.
¹H NMR Indole


11.0 – 12.0 ppm (s, 1H)
Broad singlet; confirms indole ring integrity.
¹H NMR Amide


11.5 – 12.5 ppm (s, 1H)
Often downfield; exchangeable with

.

Critical Control Point (Troubleshooting):

  • Issue: Presence of two sets of NMR signals.

  • Cause: E/Z isomerism. Hydrazones exist as geometrical isomers. The (E)-isomer is thermodynamically favored and usually constitutes >90% of the product.

  • Resolution: Recrystallization from ethanol usually isolates the pure (E)-isomer.

Applications & Biological Relevance

The 6-substituted indole hydrazones synthesized via this protocol are potent scaffolds for specific biological targets.

Figure 2: Biological Application Workflow (DOT Visualization)

BioWorkflow Compound 1H-Indole-6-acylhydrazone Target1 Tubulin Polymerization (Anticancer) Compound->Target1 IC50 < 1 µM Target2 Bacterial DNA Gyrase (Antimicrobial) Compound->Target2 Gram +/- Target3 Fluoride Ion Sensor (Colorimetric) Compound->Target3 NH Deprotonation

Caption: Validated application areas for indole-6-hydrazone derivatives.

Case Study Data:

  • Anticancer: Derivatives with electron-withdrawing groups (e.g., 4-F, 4-NO₂) on the aldehyde phenyl ring show enhanced cytotoxicity against MCF-7 (Breast) and PC-3 (Prostate) cell lines by stabilizing the tubulin-microtubule complex [1, 3].

  • Sensors: Indole hydrazones act as "naked-eye" colorimetric sensors for anions (specifically

    
    ).[7] The mechanism involves deprotonation of the indole NH, leading to a charge transfer (yellow to purple color change) [4, 5].
    

References

  • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric "Naked Eye" Sensors for F Ions. Source: ACS Omega (2023).[8] URL:[Link]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Source: Chem Pharm Bull (2013). URL:[Link]

  • Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. Source: Medicinal Chemistry Research (via ResearchGate). URL:[Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Source: Molecules (2024).[3] URL:[Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Source: European Journal of Medicinal Chemistry (2007).[9] URL:[Link][9]

Sources

Method

Application Notes and Protocols for the Synthesis of Indole-Based Hydrazones

Abstract This comprehensive guide provides a detailed experimental framework for the synthesis of indole-based hydrazones, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed experimental framework for the synthesis of indole-based hydrazones, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into reaction optimization, and presents robust protocols for synthesis, purification, and characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Significance of the Indole-Hydrazone Scaffold

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[4][5] When functionalized with a hydrazone moiety (–C=N-NH–), the resulting hybrid scaffold exhibits a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties.[1][3][5][6][7] The synthetic accessibility and tunable nature of indole-based hydrazones make them highly attractive targets for the development of novel therapeutic agents.[1][3] This guide will focus on the most common and reliable method for their synthesis: the acid-catalyzed condensation of an indole-based carbonyl compound with a hydrazine derivative.

The Core Synthesis: Mechanism and Rationale

The formation of indole-based hydrazones is typically achieved through a condensation reaction between an indole derivative containing a carbonyl group (such as indole-3-carboxaldehyde or isatin) and a hydrazine or hydrazide. This reaction is fundamentally a nucleophilic addition-elimination at the carbonyl carbon.

Mechanism Rationale: The reaction is generally acid-catalyzed. A mildly acidic medium protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[8] This activation facilitates the nucleophilic attack by the nitrogen atom of the hydrazine.[8] However, excessively acidic conditions are counterproductive, as they would lead to the protonation of the hydrazine nucleophile, rendering it inactive.[8][9] The subsequent dehydration of the resulting carbinolamine intermediate yields the stable hydrazone product.

Diagram 1: General Reaction Mechanism

Hydrazone Formation Mechanism cluster_0 Carbonyl Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration Indole_Carbonyl Indole-C(=O)R' H+ H+ Indole_Carbonyl->H+ + Protonated_Carbonyl Indole-C(=O+)HR' H+->Protonated_Carbonyl Hydrazine H2N-NHR'' Protonated_Carbonyl->Hydrazine + Carbinolamine Indole-C(OH)(NH-NHR'')R' Hydrazine->Carbinolamine Hydrazone Indole-C(=N-NHR'')R' Carbinolamine->Hydrazone - H2O H2O H2O Hydrazone->H2O + Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Indole Carbonyl + Hydrazine Reaction Acid-Catalyzed Condensation Start->Reaction Workup Isolation of Crude Product Reaction->Workup Purify Recrystallization or Chromatography Workup->Purify Pure_Product Pure Indole Hydrazone Purify->Pure_Product NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry Pure_Product->NMR Pure_Product->IR Pure_Product->MS

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for crude 1H-Indole-6-carbohydrazide

Ticket #: INC-851211-PUR Subject: Purification Protocols for Crude 1H-Indole-6-carbohydrazide Severity: High (Impacts Biological Assay Validity) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-851211-PUR Subject: Purification Protocols for Crude 1H-Indole-6-carbohydrazide Severity: High (Impacts Biological Assay Validity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Technical Support Briefing

User Context: You are likely synthesizing 1H-Indole-6-carbohydrazide (CAS: 851211-74-0 or similar derivatives) via the hydrazinolysis of methyl/ethyl indole-6-carboxylate. The Problem: Crude hydrazides often present as sticky, off-white to pink solids containing toxic hydrazine hydrate , unreacted ester , or oxidized indole impurities.[1] These contaminants are nucleophilic and cytotoxic, rendering the compound unsuitable for subsequent cyclization (e.g., to oxadiazoles) or biological screening.[1]

This guide provides a self-validating purification workflow designed to isolate high-purity (>98%) material without degrading the sensitive indole ring.

Module 1: Diagnostic Triage

Before starting a purification protocol, perform these rapid visual and physical checks to determine the state of your crude material.

SymptomDiagnosisImmediate Action
Pink/Red Coloration Indole oxidation (formation of quinoidal species).[1]Do not panic. This is often superficial. Proceed to Recrystallization (Method A) with activated charcoal if severe.[1]
"Sticky" or Wet Solid Residual Hydrazine Hydrate or trapped solvent.Critical Safety Risk. Do not heat in an oven (explosion risk).[1] Wash with diethyl ether or hexanes immediately.
Low Melting Point (<180°C)Significant contamination with starting ester.Recrystallization alone may fail. Check TLC; if ester >10%, consider Flash Chromatography (Method C).[1]
Ammonia-like Odor Free Hydrazine present.Perform Method B (Wash Protocol) before recrystallization.[1]

Module 2: Decision Matrix (Workflow)

Use the following logic flow to select the correct purification strategy.

PurificationLogic Start Crude 1H-Indole-6-carbohydrazide TLC TLC Analysis (10% MeOH in DCM) Start->TLC CheckImpurity Identify Major Impurity TLC->CheckImpurity Hydrazine Impurity: Hydrazine (Baselines, smells) CheckImpurity->Hydrazine Sticky/Basic Ester Impurity: Unreacted Ester (High Rf) CheckImpurity->Ester Ester > 10% Clean Minor Impurities only CheckImpurity->Clean Ester < 5% MethodB Method B: Ether/Water Wash Hydrazine->MethodB MethodC Method C: Flash Chromatography Ester->MethodC MethodA Method A: EtOH Recrystallization Clean->MethodA MethodB->MethodA Final Pure White Solid (>98% HPLC) MethodA->Final MethodC->Final

Figure 1: Purification decision tree based on impurity profile.

Module 3: Purification Protocols

Method A: The "Gold Standard" Recrystallization

Best for: Removing trace hydrazine and minor oxidation products.

Theory: Indole carbohydrazides exhibit a steep solubility curve in Ethanol (EtOH). They are soluble in boiling EtOH but nearly insoluble at 0°C. Hydrazine hydrate and minor oxidation products remain soluble in the cold mother liquor.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add Absolute Ethanol (15-20 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If the solid does not dissolve completely after 10 mins, add Water dropwise through the condenser until the solution becomes clear (up to 10% v/v water).

    • De-colorization (Optional): If the solution is dark red/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1 hour). Rapid cooling traps impurities.

  • Precipitation: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours. The product should crystallize as white/off-white needles or powder.

  • Filtration: Filter under vacuum.

  • The Critical Wash: Wash the filter cake with cold Ethanol (2x) followed by Diethyl Ether (2x). The ether wash helps remove residual hydrazine and speeds up drying.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: The "Hydrazine Purge" (Wash Protocol)

Best for: Crude products that are sticky or smell of ammonia.

Theory: Hydrazine hydrate is highly water-soluble and miscible with ether/hexanes, whereas 1H-Indole-6-carbohydrazide is relatively insoluble in both water and non-polar solvents.[1]

Protocol:

  • Suspend the crude solid in Water (10 mL/g). Sonicate for 10 minutes to break up aggregates.

  • Filter the solid and discard the filtrate (treat as hazardous hydrazine waste).

  • Resuspend the solid in Diethyl Ether or Hexane . Sonicate for 5 minutes.

  • Filter again.

  • Proceed to Method A for final polishing.

Method C: Flash Chromatography

Best for: Removing significant amounts of unreacted ester.

Theory: Hydrazides are polar and can "streak" on silica gel. A polar mobile phase with a basic modifier is required to prevent tailing.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient: Start at 100% DCM. Increase MeOH from 0%

    
     10%.
    

Step-by-Step:

  • Load: Dissolve crude in a minimum amount of warm MeOH/DCM or dry-load on Celite.

  • Elution: The unreacted ester (non-polar) will elute first (typically 0-2% MeOH). The Indole-6-carbohydrazide will elute later (typically 5-8% MeOH).

  • Visualization: Use UV (254 nm). Hydrazides also stain positively (orange/brown) with Dragendorff’s reagent or Anisaldehyde .[1]

Module 4: Technical FAQs

Q1: My product turned purple after sitting on the bench for a week. Is it ruined?

  • Analysis: Indoles are electron-rich and prone to auto-oxidation at the C-3 position or nitrogen, forming colored impurities.[1]

  • Solution: Usually, the oxidation is surface-level.[1] Perform a quick recrystallization (Method A). To prevent this, store the purified solid in an amber vial under Argon or Nitrogen at -20°C.[1]

Q2: I have low yield after recrystallization. Where is my product?

  • Analysis: You likely used too much solvent or too much water.

  • Solution: Check the mother liquor (filtrate) by TLC. If the product is there, evaporate the solvent to half-volume and cool again to harvest a "second crop." Note that the second crop is usually less pure.[2]

Q3: Can I use DMSO to dissolve the crude for recrystallization?

  • Analysis: Avoid DMSO for recrystallization if possible. It has a high boiling point and is very difficult to remove from the crystals, leading to "oiling out" rather than crystallization.

  • Alternative: If solubility is very poor in Ethanol, use Methanol or a DMF/Water mixture (dissolve in minimum DMF, add water until cloudy, then cool).[1]

References & Validation

  • Synthesis & General Purification of Indole Carbohydrazides:

    • Context: Standard protocols for converting indole esters to hydrazides using hydrazine hydrate in ethanol, followed by recrystallization.[1]

    • Source: Mentions purification of indole-2-carbohydrazide analogs via ethanol recrystallization.

    • Citation:Int. J. Mol. Sci.2023 , 24(9), 7862.[1] [1]

  • Hydrazine Removal Strategies:

    • Context: Techniques for quenching or washing away excess hydrazine hydrate from organic solids using water/ether washes.

    • Source: "How to quench excess hydrazine monohydrate" (Community consensus & standard practice).[1]

    • Citation:Reddit ChemPros / Organic Syntheses General Procedures.

  • Indole-6-Carboxaldehyde/Carbohydrazide Properties:

    • Context: Solubility and physical property data for Indole-6-substituted derivatives.[3][4]

    • Source: PubChem Compound Summary for Indole-6-derivatives.

    • Citation:PubChem.[5] [1]

  • Recrystallization of Aromatic Hydrazides:

    • Context: General procedure for 1-(4-chlorophenyl)ethanone hydrazone, applicable to aromatic hydrazide purification (EtOH reflux).

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p.293 (1988).[1]

    • Citation:Org.[6] Synth.1976 , 55,[1] 52. [1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1H-Indole-6-carbohydrazide

Welcome to the technical support guide for 1H-Indole-6-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1H-Indole-6-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and advanced protocols to ensure the successful integration of 1H-Indole-6-carbohydrazide into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is 1H-Indole-6-carbohydrazide so difficult to dissolve in many common organic solvents?

A1: The solubility behavior of 1H-Indole-6-carbohydrazide is dictated by its distinct molecular structure, which features two key functional groups with opposing polarity characteristics.

  • The Indole Ring System: This bicyclic aromatic structure is predominantly nonpolar and hydrophobic.[1] It prefers to interact with nonpolar or moderately polar solvents through van der Waals forces.

  • The Carbohydrazide Group (-CONHNH₂): This moiety is highly polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen atoms). This group strongly favors interactions with polar, protic solvents like water or methanol.

The presence of these two disparate functionalities within the same molecule results in poor solubility in a wide range of solvents. Nonpolar solvents (e.g., hexane, toluene) cannot effectively solvate the polar carbohydrazide group, while many polar aprotic solvents (e.g., acetone, ethyl acetate) may be insufficient hydrogen bond partners for the carbohydrazide moiety. This dual nature is the primary reason for the observed solubility challenges.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

Q2: I'm starting a new project. How should I systematically approach solvent selection for 1H-Indole-6-carbohydrazide?

A2: A systematic, tiered approach is the most efficient method for identifying a suitable solvent system. The principle of "like dissolves like" is a good starting point, but given the molecule's structure, a more nuanced strategy is required.[2][3]

Below is a recommended workflow for solvent screening.

G cluster_0 Solvent Selection Workflow start Start: Obtain Dry 1H-Indole-6-carbohydrazide tier1 Tier 1: High-Polarity Aprotic Solvents (e.g., DMSO, DMF, NMP) start->tier1 Begin Screening tier2 Tier 2: Polar Protic Solvents (e.g., Methanol, Ethanol) tier1->tier2 Insoluble or Precipitates? outcome Solubilized Sample tier1->outcome Soluble tier3 Tier 3: Co-Solvent Systems (e.g., DMSO/Methanol, DMF/DCM) tier2->tier3 Still Insoluble? tier2->outcome Soluble tier4 Tier 4: Advanced Techniques (pH, Salt Formation, Complexation) tier3->tier4 Solubility Still Insufficient? tier3->outcome Soluble tier4->outcome Soluble

Caption: Recommended workflow for systematic solvent screening.

Rationale for the Workflow:

  • Tier 1 (High-Polarity Aprotic Solvents): Start with solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have high dielectric constants and can effectively solvate a wide range of compounds. While they are aprotic, their high polarity can often overcome the energy barrier required to break the crystal lattice of the solute.

  • Tier 2 (Polar Protic Solvents): If aprotic solvents fail, move to polar protic solvents like methanol or ethanol.[4] These solvents can engage in hydrogen bonding with the carbohydrazide group, which can be critical for dissolution. However, their polarity might be less effective at solvating the indole ring compared to DMSO or DMF.

  • Tier 3 (Co-Solvent Systems): This is often the most effective strategy. A co-solvent system uses a mixture of two or more miscible solvents to create a new solvent environment with finely tuned properties.[5][6] This approach can simultaneously satisfy the solvation requirements of both the polar and nonpolar parts of the molecule.

Q3: My compound won't dissolve in a single solvent. How do I develop and optimize a co-solvent system?

A3: Co-solvency is a powerful technique to dissolve compounds with mixed polarity. The strategy is to blend a solvent that is "good" for the polar portion with one that is "good" for the nonpolar portion.

Experimental Protocol: Developing a Co-Solvent System

  • Primary Solvent Selection: Identify a solvent in which 1H-Indole-6-carbohydrazide is at least partially soluble or wets well. This is typically a high-polarity solvent like DMSO or DMF.

  • Co-Solvent Selection: Choose a miscible co-solvent with a different polarity. A common choice is a less polar solvent like Dichloromethane (DCM) or a protic solvent like methanol to aid in hydrogen bonding.

  • Titration and Observation:

    • Place a known amount of your compound (e.g., 1 mg) in a small glass vial.

    • Add a minimal volume of the primary solvent (e.g., 50 µL of DMSO) and vortex. The compound may not dissolve completely.

    • Slowly add the co-solvent (e.g., methanol) dropwise (e.g., 10 µL at a time) while continuously vortexing or sonicating.

    • Observe for complete dissolution. Record the final ratio of the two solvents (e.g., 1:3 DMSO:Methanol).

  • Optimization and Scaling: Once a suitable ratio is found, you can prepare a stock solution at that ratio for your experiments. Always check for precipitation upon standing, as some co-solvent systems can be kinetically stable but not thermodynamically stable.

Common Co-Solvent Combinations to Try:

Primary Solvent (Polar)Co-Solvent (Modifier)Rationale for Combination
DMSOMethanolCombines high polarity with hydrogen bonding capability.
DMFAcetonitrileA mixture of two polar aprotic solvents with different properties.
NMPDichloromethane (DCM)Blends a highly polar solvent with a less polar one to solvate both ends of the molecule.
DMSOWater (with caution)Can work, but precipitation is common upon addition of too much water. Best for creating highly concentrated stocks that are then diluted into aqueous media.
Q4: Standard solvents and co-solvents are not working for my required concentration. What are the next-level techniques I can employ?

A4: When you require higher concentrations or are facing persistent solubility issues, you can turn to advanced formulation strategies that chemically modify the compound or its environment.

1. pH Adjustment (for Ionizable Compounds)

The 1H-Indole-6-carbohydrazide molecule has ionizable sites: the hydrazide group is basic (can be protonated) and the indole N-H is weakly acidic (can be deprotonated). Altering the pH of the solution can convert the neutral molecule into a charged salt, which is often significantly more soluble in polar solvents.[7][8]

Protocol for pH Modification:

  • Dispersion: Suspend the compound in a polar protic solvent like a water/ethanol mixture.

  • Acidification: To protonate the basic hydrazide group, slowly add a dilute acid (e.g., 0.1 M HCl). This will form the corresponding hydrochloride salt. Monitor the pH and observe for dissolution.

  • Basification: To deprotonate the acidic indole N-H, slowly add a dilute base (e.g., 0.1 M NaOH). This will form the corresponding sodium salt. Again, monitor pH and observe for dissolution.

  • Caution: Ensure that the resulting pH is compatible with your downstream experiment and does not cause degradation of the compound. The stability of the compound at different pH values should be verified.[9]

G cluster_0 pH Adjustment Logic compound 1H-Indole-6-carbohydrazide (Neutral, Poorly Soluble) acid Add Dilute Acid (e.g., HCl) compound->acid Protonate Basic Hydrazide base Add Dilute Base (e.g., NaOH) compound->base Deprotonate Acidic Indole NH protonated Protonated Form (Cationic Salt) -CONHNH3+ acid->protonated Increased Solubility deprotonated Deprotonated Form (Anionic Salt) Indole N- base->deprotonated Increased Solubility

Caption: Ionization states of 1H-Indole-6-carbohydrazide to enhance solubility.

2. Salt Formation

If you require the compound in solid form but with improved solubility characteristics, preparing a stable salt is a standard pharmaceutical practice.[10][11][12] This involves reacting the compound with a suitable acid or base and then isolating the resulting salt. This is a more advanced synthetic procedure that provides a long-term solution to solubility issues.

3. Use of Complexing Agents

Complexing agents, such as cyclodextrins, can encapsulate the nonpolar indole portion of the molecule within their hydrophobic core, while the exterior of the cyclodextrin is hydrophilic.[13][14] This complexation effectively masks the hydrophobicity of the indole ring, leading to a significant increase in aqueous solubility.[15][16]

Protocol for Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired solvent (often water or a buffer) to make a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the 1H-Indole-6-carbohydrazide to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge or filter the solution to remove any undissolved material. The supernatant will contain the solubilized complex.

Reference Data

Table of Common Organic Solvent Properties:

SolventPolarity IndexDielectric Constant (20°C)TypeKey Characteristics
Hexane0.11.9NonpolarGood for nonpolar compounds; poor for 1H-Indole-6-carbohydrazide.
Toluene2.42.4Nonpolar-
Dichloromethane (DCM)3.19.1Polar AproticUseful as a co-solvent to solvate nonpolar regions.
Acetone5.121Polar AproticModerate solvent; may not be strong enough alone.
Ethyl Acetate4.46.0Polar Aprotic-
Acetonitrile5.837.5Polar AproticGood polarity but lacks H-bonding.
Ethanol4.324.5Polar ProticCan form hydrogen bonds.
Methanol5.132.7Polar ProticHigher polarity and H-bonding than ethanol.
N-Methyl-2-pyrrolidone (NMP)6.732.2Polar AproticHigh boiling point, strong solvent.
Dimethylformamide (DMF)6.436.7Polar AproticStrong, high-polarity solvent.
Dimethyl Sulfoxide (DMSO)7.246.7Polar AproticOne of the strongest and most versatile polar aprotic solvents.

Data compiled from various chemical reference sources.

References

  • Ataman Kimya. (n.d.). Carbohydrazide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231954, 1H-indole-2-carbohydrazide. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-45.
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3798.
  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • Tielker, N., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44825–44833.
  • PowerShow. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135439468, N'-(1H-indole-2-carbonyl)indole-1-carbohydrazide. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Loftsson, T. (2017). Drug solubilization by complexation. International Journal of Pharmaceutics, 531(1), 276-280.
  • Khairunnisa, S., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 333-340.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 19(12), 1505-1522.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 131-137.
  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7).
  • Tielker, N., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44825-44833.
  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 19(12).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Scientific Reports, 12(1), 12985.
  • Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 58-64.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2001). The Journal of Physical Chemistry B, 105(33), 7975-7978.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 205-214.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2015). International Journal of Pharmacy & Pharmaceutical Research, 4(2), 133-152.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1757.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • Salt Selection in Drug Development. (2018). Pharmaceutical Technology.
  • How Do Complexing Agents Increase Solubility Of Ions? (2023). YouTube.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • pH Adjustment and Co-Solvent Optimiz
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7).

Sources

Troubleshooting

Technical Support Center: Production of 1H-Indole-6-carbohydrazide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of 1H-Indole-6-carbohydrazide. The following tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of 1H-Indole-6-carbohydrazide. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1H-Indole-6-carbohydrazide, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield of 1H-Indole-6-carbohydrazide. What are the likely causes and how can I improve it?

  • Answer: A low yield can stem from several factors, primarily incomplete reaction or degradation of the product.

    • Causality: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. The rate of this reaction is dependent on the concentration of the nucleophile (hydrazine), the reactivity of the ester, and the reaction temperature. If the reaction conditions are not optimal, the reaction may not go to completion. Additionally, indole derivatives can be sensitive to harsh reaction conditions, leading to decomposition.

    • Troubleshooting Steps:

      • Increase Hydrazine Concentration: A significant excess of hydrazine hydrate is often used to drive the reaction to completion. A 5- to 10-fold molar excess is a good starting point.

      • Elevate Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 60-80 °C is typically effective. However, be cautious of overheating, which can lead to side reactions.

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester is still present after the initially planned time, extend the reaction duration.

      • Choice of Solvent: The reaction is typically carried out in an alcohol, such as ethanol or methanol, which can solvate both the ester and hydrazine hydrate.[1] Ensure that your starting ester is fully dissolved in the solvent at the reaction temperature.

Issue 2: Presence of a Significant Amount of Starting Material in the Final Product

  • Question: My final product is contaminated with a significant amount of the starting indole-6-carboxylate ester. How can I remove it and prevent its recurrence?

  • Answer: The presence of unreacted starting material is a common issue and can often be resolved by adjusting the reaction conditions and purification strategy.

    • Causality: This is a clear indication of an incomplete reaction. The nucleophilic attack of hydrazine on the ester carbonyl is a reversible process, and if the equilibrium is not shifted towards the product side, a significant amount of starting material will remain.

    • Troubleshooting Steps:

      • Prevention:

        • Reaction Conditions: Revisit the troubleshooting steps for low yield, particularly increasing the excess of hydrazine hydrate and the reaction time.

        • Purity of Starting Material: Ensure the starting ester is pure. Impurities in the ester can inhibit the reaction.

      • Purification:

        • Recrystallization: 1H-Indole-6-carbohydrazide and its corresponding ester have different solubility profiles. Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively separate the two compounds.

        • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used for purification. A polar eluent system, such as ethyl acetate/methanol, will typically separate the more polar carbohydrazide from the less polar ester.

Issue 3: Formation of a White, Insoluble Precipitate that is Not the Desired Product

  • Question: A significant amount of a white, insoluble precipitate has formed in my reaction, which I have identified as a diacylhydrazine derivative. How can I prevent its formation?

  • Answer: The formation of N,N'-bis(1H-indole-6-carbonyl)hydrazine is a common side reaction, especially if the reaction conditions are not carefully controlled.

    • Causality: This impurity arises when one molecule of hydrazine reacts with two molecules of the indole-6-carboxylate ester. This is more likely to occur if there is a localized high concentration of the ester relative to hydrazine.

    • Troubleshooting Steps:

      • Controlled Addition of Ester: Instead of adding all the ester at once, add it portion-wise or as a solution dropwise to the heated solution of hydrazine hydrate. This maintains a high molar excess of hydrazine throughout the reaction.

      • Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized concentration gradients.

      • Use of a Large Excess of Hydrazine: A larger excess of hydrazine will statistically favor the formation of the desired mon-acylhydrazide.

Issue 4: The Final Product is Discolored (Yellow, Brown, or Pink)

  • Question: My isolated 1H-Indole-6-carbohydrazide is discolored. What causes this and how can I obtain a pure, white product?

  • Answer: Discoloration in indole derivatives is often due to oxidation or the presence of minor impurities.

    • Causality: The indole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Trace impurities in the starting materials or solvents can also contribute to color formation.

    • Troubleshooting Steps:

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

      • Solvent Purity: Use high-purity, degassed solvents.

      • Purification:

        • Recrystallization with Charcoal: Adding a small amount of activated charcoal during recrystallization can help to remove colored impurities.

        • Column Chromatography: As a final purification step, column chromatography can be very effective in removing baseline impurities that may be colored.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for 1H-Indole-6-carbohydrazide?

The most widely used method is the hydrazinolysis of a corresponding 1H-indole-6-carboxylic acid ester (e.g., methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol.[1][2]

2. What are the key reaction parameters to control for a successful synthesis?

The key parameters are:

  • Molar ratio of reactants: A significant excess of hydrazine hydrate is crucial.

  • Temperature: Gentle heating is usually required to drive the reaction.

  • Reaction time: The reaction should be monitored to ensure completion.

  • Purity of starting materials and solvents: Impurities can lead to side reactions and a lower yield of the desired product.

3. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The starting ester will have a higher Rf value than the more polar carbohydrazide product.

4. What are the recommended methods for purifying the final product?

The most common purification method is recrystallization from a suitable solvent such as ethanol.[3][4] If the product is still impure, silica gel column chromatography can be employed.

5. How should I handle hydrazine hydrate safely?

Hydrazine hydrate is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

6. How should 1H-Indole-6-carbohydrazide be stored?

1H-Indole-6-carbohydrazide should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Experimental Protocols

Synthesis of 1H-Indole-6-carbohydrazide from Methyl 1H-indole-6-carboxylate

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

Materials:

  • Methyl 1H-indole-6-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (anhydrous)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in ethanol (10-20 mL per gram of ester).

  • To this solution, add hydrazine hydrate (5-10 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • If precipitation is slow, a small amount of cold deionized water can be added to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 1H-Indole-6-carbohydrazide as a white to off-white solid.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation

ParameterRecommended Value
Starting Material Methyl or Ethyl 1H-indole-6-carboxylate
Reagent Hydrazine hydrate (5-10 molar equivalents)
Solvent Ethanol or Methanol
Temperature 60-80 °C (Reflux)
Reaction Time 4-12 hours (monitor by TLC)
Purification Recrystallization from Ethanol

Visualizations

Synthesis_Pathway Methyl 1H-indole-6-carboxylate Methyl 1H-indole-6-carboxylate 1H-Indole-6-carbohydrazide 1H-Indole-6-carbohydrazide Methyl 1H-indole-6-carboxylate->1H-Indole-6-carbohydrazide Hydrazine Hydrate, Ethanol, Reflux Side_Reaction cluster_reactants Reactants Ester_1 Methyl 1H-indole-6-carboxylate Diacylhydrazine N,N'-bis(1H-indole-6-carbonyl)hydrazine Ester_1->Diacylhydrazine Hydrazine Hydrazine Hydrazine->Diacylhydrazine Ester_2 Methyl 1H-indole-6-carboxylate Ester_2->Diacylhydrazine

Caption: Formation of the diacylhydrazine impurity.

Troubleshooting_Workflow cluster_LowYield Low Yield Troubleshooting cluster_ImpureProduct Impurity Troubleshooting Start Problem with Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckReagents Check Reagent Excess & Purity LowYield->CheckReagents StartingMaterial Starting Material Present? ImpureProduct->StartingMaterial IncreaseTemp Increase Temperature CheckReagents->IncreaseTemp IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime Recrystallize Recrystallize IncreaseTime->Recrystallize Diacylhydrazine Diacylhydrazine Present? StartingMaterial->Diacylhydrazine StartingMaterial->Recrystallize Discoloration Product Discolored? Diacylhydrazine->Discoloration ColumnChrom Column Chromatography Diacylhydrazine->ColumnChrom Charcoal Recrystallize with Charcoal Discoloration->Charcoal End Pure Product Recrystallize->End ColumnChrom->End Charcoal->End

Caption: Troubleshooting workflow for synthesis.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). Molecules. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2014). Pak. J. Pharm. Sci.. [Link]

  • Processes for production of indole compounds. (2012).
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Journal of the Serbian Chemical Society. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). International Journal of Molecular Sciences. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. [Link]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (2014). DARU Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. (2007). Archiv der Pharmazie. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). MDPI. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. (1995). Analytica Chimica Acta. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 1H-Indole-6-carbohydrazide Derivatives

Welcome to the technical support center for the crystallization of 1H-indole-6-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1H-indole-6-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve high-purity, well-defined crystals.

Understanding the Molecule: 1H-Indole-6-carbohydrazide

1H-Indole-6-carbohydrazide is a heterocyclic compound featuring an indole nucleus and a carbohydrazide functional group. This structure presents unique crystallization challenges and opportunities due to its capacity for hydrogen bonding, π-π stacking interactions, and potential for polymorphism. The indole ring is relatively nonpolar, while the carbohydrazide group is highly polar, possessing both hydrogen bond donors (-NH, -NH2) and acceptors (C=O). This amphiphilic nature makes solvent selection a critical parameter in obtaining high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing 1H-indole-6-carbohydrazide derivatives?

A1: A common starting point for the crystallization of indole derivatives is a mixture of methanol and water.[1] For carbohydrazides, polar solvents like ethanol or methanol are often effective.[2][3] We recommend starting with a solvent screen using polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and their mixtures with an anti-solvent like water or hexane.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form, or when the supersaturation is too high. To remedy this, you can try the following:

  • Reduce the cooling rate: Slow cooling provides more time for nucleation and ordered crystal growth.

  • Use a more dilute solution: This lowers the supersaturation level.

  • Add a seed crystal: This can bypass the need for primary nucleation.

  • Change the solvent system: A solvent in which the compound is slightly less soluble may prevent oiling out.

Q3: I'm getting very fine needles or powder instead of single crystals. How can I improve the crystal habit?

A3: The formation of fine needles or powder is often a result of rapid crystallization.[4] To encourage the growth of larger, more well-defined crystals:

  • Slow down the crystallization process: This can be achieved by slow cooling, slow evaporation of the solvent, or vapor diffusion.

  • Optimize the solvent system: The polarity of the solvent can significantly influence crystal habit.[5] Experiment with different solvent mixtures to find one that promotes slower, more controlled growth.

  • Consider a different crystallization technique: Techniques like vapor diffusion or layering can provide the slow, controlled conditions needed for larger crystal growth.

Q4: How can I be sure that I have a single polymorph?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a concern for many organic molecules.[6] To assess for polymorphism, you can use techniques such as:

  • Powder X-ray Diffraction (PXRD): Different polymorphs will have distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions.

  • Varying crystallization conditions: Crystallizing from different solvents or at different temperatures can sometimes yield different polymorphs.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common crystallization challenges with 1H-indole-6-carbohydrazide derivatives.

Problem 1: Poor Solubility in Common Solvents

Causality: The combination of the relatively nonpolar indole ring and the polar carbohydrazide group can lead to poor solubility in a single solvent. Strong intermolecular hydrogen bonding in the solid state can also make the compound difficult to dissolve.

Solutions:

  • Solvent Mixtures: Employ a binary or even ternary solvent system. A good starting point is a polar solvent in which the compound has some solubility at elevated temperatures (e.g., methanol, ethanol, DMF, DMSO) and an anti-solvent in which it is poorly soluble (e.g., water, hexane, diethyl ether).

  • Elevated Temperatures: Gently heat the solvent to increase the solubility of your compound. Be cautious not to exceed the boiling point of the solvent or cause decomposition of your compound.

  • Co-solvents: A small amount of a co-solvent like DMF or DMSO can disrupt the intermolecular hydrogen bonds and improve solubility in another primary solvent.

Experimental Protocol: Systematic Solvent Screening

  • Place a small amount (1-2 mg) of your compound in several small vials.

  • Add a few drops of a different solvent to each vial at room temperature.

  • Observe for solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the vial and observe for solubility.

  • For solvents in which the compound is soluble at elevated temperatures, allow the vial to cool slowly to room temperature and then in a refrigerator to observe for crystal formation.

Problem 2: Rapid, Uncontrolled Crystallization

Causality: High levels of supersaturation can lead to rapid nucleation and the formation of small, poorly-defined crystals or an amorphous precipitate.[4] This is common when a solution is cooled too quickly or when a large amount of anti-solvent is added at once.

Solutions:

  • Control the Cooling Rate:

    • Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before transferring it to a refrigerator or ice bath.

    • Dewar Cooling: For even slower cooling, place the crystallization flask in a Dewar flask filled with warm water and allow it to cool to ambient temperature over several hours.

  • Anti-solvent Addition:

    • Slow Addition: Add the anti-solvent dropwise to the solution of your compound with gentle stirring.

    • Vapor Diffusion: Place a solution of your compound in a small vial and place this vial inside a larger, sealed container with the anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

Workflow for Controlled Crystallization

G cluster_dissolution Dissolution cluster_cooling Cooling Method cluster_outcome Desired Outcome dissolve Dissolve compound in minimal hot solvent slow_cool Slow Cooling (Benchtop -> Fridge) dissolve->slow_cool Standard Approach dewar_cool Dewar Cooling dissolve->dewar_cool For very rapid crystallization vapor_diff Vapor Diffusion (Anti-solvent vapor) dissolve->vapor_diff For difficult compounds crystals High-quality single crystals slow_cool->crystals dewar_cool->crystals vapor_diff->crystals

Caption: Controlled cooling and diffusion methods for crystallization.

Problem 3: Formation of Different Crystal Habits (Needles vs. Plates)

Causality: The crystal habit is determined by the relative growth rates of different crystal faces. These growth rates can be influenced by the solvent, temperature, and the presence of impurities. The polarity of the solvent can affect the interactions between the solvent and specific crystal faces, thereby inhibiting or promoting growth on those faces.[5][7] For indole derivatives, solvent polarity has been shown to influence the crystal habit, with more polar solvents sometimes favoring the formation of plate-like crystals over needles.[5]

Solutions:

  • Solvent Modification:

    • Vary Solvent Polarity: If you are obtaining needles, try a more polar solvent system. Conversely, if you are getting plates and desire a different habit, try a less polar system.

    • Additive Screening: Small amounts of additives that are structurally similar to the solute can sometimes influence crystal habit by adsorbing to specific crystal faces.

Data Presentation: Solvent Polarity and Crystal Habit

Solvent SystemDielectric Constant (Approx.)Observed Crystal Habit (Hypothetical)
Dichloromethane9.1Needles
Ethyl Acetate6.0Plates
Methanol/Water (3:2)56Prisms
Toluene2.4Fine Needles

Note: This table is illustrative. The actual crystal habit will depend on the specific derivative and experimental conditions.

Problem 4: Difficulty in Obtaining X-ray Quality Single Crystals

Causality: Obtaining single crystals suitable for X-ray diffraction requires slow, controlled growth that minimizes defects and twinning. This can be particularly challenging for molecules like 1H-indole-6-carbohydrazide derivatives that can form strong, directional hydrogen bonds, potentially leading to rapid, one-dimensional growth (needles).

Solutions:

  • Vapor Diffusion: This is often the most successful method for growing high-quality single crystals.

  • Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystallization will occur slowly at the interface.

  • Sublimation: For thermally stable, non-ionic compounds, sublimation can sometimes yield high-quality crystals.

  • Micro-seeding: Introduce a very small, well-formed crystal into a supersaturated solution to promote the growth of a larger single crystal.

Experimental Protocol: Vapor Diffusion for Single Crystal Growth

  • Prepare a saturated or near-saturated solution of your compound in a suitable solvent (e.g., methanol).

  • Filter the solution through a syringe filter into a small, open vial (e.g., a 1-dram vial).

  • Place this vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add a small amount of an anti-solvent (e.g., diethyl ether or hexane) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed in a location with a stable temperature.

  • Crystals should form in the inner vial over a period of several days to weeks.

Logical Flow for Troubleshooting Crystallization

G start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals poor_quality Poor Quality Crystals (Powder, Needles, Oiling Out) start->poor_quality good_crystals Good Quality Crystals start->good_crystals solubility_issue Check Solubility & Supersaturation no_crystals->solubility_issue Issue cooling_issue Adjust Cooling Rate & Method poor_quality->cooling_issue Issue: Rapid Crystallization solvent_issue Optimize Solvent System poor_quality->solvent_issue Issue: Oiling Out habit_issue Modify Crystal Habit (Solvent, Additives) poor_quality->habit_issue Issue: Poor Habit solubility_issue->cooling_issue Solution cooling_issue->start Retry solvent_issue->start Retry habit_issue->start Retry

Caption: A logical troubleshooting workflow for crystallization experiments.

References

  • Crystallization purification of indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Gong, X., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17266-17275. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Retrieved from [Link]

  • Zhu, M.-T., et al. (2018). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Bulletin of the Chemical Society of Ethiopia, 32(1), 125-132. Retrieved from [Link]

  • Raw, A. S., et al. (2004). Regulatory considerations of pharmaceutical solid polymorphism in Abbreviated New Drug Applications (ANDAs). Advanced Drug Delivery Reviews, 56(3), 397-414. Retrieved from [Link]

  • Li, Y., et al. (2022). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. Crystals, 12(3), 344. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 1H-Indole-6-carbohydrazide Synthesis

Ticket ID: IND-HYD-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction monitoring and troubleshooting for hydrazinolysis of indole-6-carboxylates.[1] Executive Summary & R...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-HYD-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction monitoring and troubleshooting for hydrazinolysis of indole-6-carboxylates.[1]

Executive Summary & Reaction Dashboard

User Context: You are synthesizing 1H-Indole-6-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis) of methyl or ethyl 1H-indole-6-carboxylate using hydrazine hydrate.

The Challenge: While the reaction appears straightforward, the indole core is electron-rich and sensitive to oxidation, while the hydrazide moiety is basic and polar. This creates specific challenges in monitoring conversion and purity.

Reaction Scheme:


[1]
Critical Parameters Dashboard
ParameterSpecificationTechnical Rationale
Stoichiometry 1:3 to 1:10 (Ester:Hydrazine)Excess hydrazine drives equilibrium and acts as a solvent co-factor.[1]
Temperature Reflux (~78°C in EtOH)Required to overcome the activation energy of the amide bond formation.
Time 2 – 24 HoursHighly dependent on steric hindrance at the 6-position.
Key Impurity 1H-Indole-6-carboxylic acidFormed via competitive hydrolysis if water content is high and hydrazine is depleted.[1]

Module 1: TLC Forensics (The Frontline)[1]

User Question: "My TLC plate is a mess. The product streaks, and I can't distinguish it from the starting material. What stain should I use?"

The Protocol

Standard silica gel TLC plates (F254) are suitable, but the basicity of the hydrazide causes interaction with the acidic silanols, leading to streaking.

Step 1: Mobile Phase Optimization

  • Standard: DCM:MeOH (95:5).[1]

  • Correction for Streaking: Add 1%

    
     or 1% Triethylamine (TEA) to the eluent.[1] This deactivates silica protons, sharpening the basic hydrazide spot.[1]
    
  • Expected

    
    : 
    
    • Ester (Starting Material): ~0.6–0.8 (Non-polar).[1]

    • Hydrazide (Product): ~0.2–0.4 (Polar, H-bond donor/acceptor).[1]

Step 2: Visualization (The "Double-Check" System) Do not rely on UV alone. Use a dual-staining approach to confirm chemical identity.[2]

Visualization MethodObservationChemical Logic
UV (254 nm) Dark spots (Quenching)The Indole core is a strong UV chromophore.[1]
Ehrlich’s Reagent Bright Pink/Purple Specific to the electron-rich indole ring (reacts at C3). Confirms the indole core is intact.
Ninhydrin Red/Brown Reacts with the free primary amine (

) of the hydrazide.[1] The ester will NOT stain.

Troubleshooting Tip: If you see a spot that is UV active but does not turn pink with Ehrlich’s reagent, your indole ring may have degraded (oxidized).[1]

Module 2: HPLC Method Development (Quantitative Analysis)

User Question: "I need a quantitative method to determine conversion. My peaks are tailing, and I see 'ghost' peaks."

The Method

Reverse-Phase HPLC (RP-HPLC) is required.[1] The key is controlling the ionization state of the hydrazide.

Recommended Column: C18 (e.g., Kinetex 2.6µm or equivalent), 100 Å pore size.[1]

Mobile Phase Architecture:

  • Solvent A: Water + Buffer (Critical).[1]

  • Solvent B: Acetonitrile (ACN).[1][3]

Buffer Selection Guide:

  • Acidic (0.1% TFA): Protonates the hydrazide (

    
    ).
    
    • Pros: Sharp peaks, standard for peptides.[1]

    • Cons: May cause slight retention drift if column is not equilibrated.

  • Basic (10mM Ammonium Bicarbonate, pH 8-9): Keeps hydrazide neutral.[1]

    • Pros: Better retention for basic compounds.

    • Cons: Silica dissolution risk (ensure column is pH resistant).[1]

Standard Gradient (0.1% TFA System):

  • 0 min: 5% B

  • 10 min: 95% B[1]

  • 12 min: 95% B[1]

  • 12.1 min: 5% B (Re-equilibration)

Logic Diagram: HPLC Method Troubleshooting

HPLC_Logic Start Start HPLC Method Dev CheckPeak Check Peak Shape Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing AddTFA Add 0.1% TFA or Formic Acid to Water Tailing->AddTFA Yes CheckRT Check Retention Time (RT) Tailing->CheckRT No AddTFA->CheckRT RT_Low RT < 2 min (Void)? CheckRT->RT_Low LowerOrg Start Gradient at 2-5% B Use C18-Polar column RT_Low->LowerOrg Yes Ghost Ghost Peaks? RT_Low->Ghost No Clean Run Blank Injection Check Hydrazine Purity Ghost->Clean Yes Success Method Validated Ghost->Success No

Caption: Decision logic for optimizing HPLC peak shape and retention for basic hydrazide derivatives.

Module 3: Reaction Endpoint & Workup (The "Help Desk")[1]

User Question: "The reaction seems stuck at 90% conversion. Should I add more heat? Also, how do I get rid of the excess hydrazine safely?"

Issue 1: Incomplete Conversion

Diagnosis: The reaction is an equilibrium process. The leaving group (alcohol) must be displaced. Solution:

  • Concentration: If the reaction stalls, the hydrazine concentration may have dropped (evaporation). Add fresh hydrazine hydrate (1-2 eq).

  • Solvent Switch: If refluxing in Methanol (65°C) is too slow, switch to Ethanol (78°C) or n-Butanol (118°C) to overcome the activation barrier.[1]

Issue 2: Isolation & Hydrazine Removal

Safety Alert: Hydrazine is carcinogenic and unstable. Avoid rotary evaporation to dryness if possible.

Protocol:

  • Cooling: Cool the reaction mixture to 0–4°C. The 1H-Indole-6-carbohydrazide is significantly less soluble in cold alcohol than the starting ester and should precipitate.

  • Filtration: Filter the solid.[4]

  • Washing: Wash the cake with cold ethanol followed by diethyl ether . This physically removes the liquid hydrazine hydrate.

  • No Precipitate? If the product remains soluble:

    • Dilute with water.

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Crucial Step: Wash the organic layer 3x with 5% LiCl (Lithium Chloride) solution. LiCl is highly effective at pulling hydrazine and polar impurities from the organic phase into the aqueous phase.

Workflow Visualization: Reaction Monitoring to Workup

Monitoring_Workflow Start Reaction Start (Ester + Hydrazine) TLC TLC Check (1h) Start->TLC Decision Ester Spot Gone? TLC->Decision Add_Time Add Time/Heat Add Hydrazine Decision->Add_Time No Cool Cool to 0°C Decision->Cool Yes Add_Time->TLC Precip Precipitate Formed? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Extract Extract EtOAc Wash w/ 5% LiCl Precip->Extract No Final Dry Product (1H-Indole-6-carbohydrazide) Filter->Final Extract->Final

Caption: Step-by-step decision tree for monitoring reaction progress and selecting the appropriate workup pathway.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for hydrazide synthesis protocols).

  • Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017 , 26, 287–301.[1]

  • Phenomenex. "HPLC Troubleshooting Guide: Peak Shape Issues." Phenomenex Technical Resources.

  • Reach Devices. "TLC Visualization Reagents and their Preparation." (Detailed preparation for Ehrlich's Reagent).

  • Organic Syntheses. "General procedures for the preparation of hydrazides." Org.[5] Synth. Coll. Vol. 2, p.85.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1H-Indole-6-carbohydrazide: X-ray Crystallography vs. Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any research endeavor. The precise arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of any research endeavor. The precise arrangement of atoms in a molecule like 1H-Indole-6-carbohydrazide, a heterocyclic compound with potential pharmacological relevance, dictates its physicochemical properties, biological activity, and potential for intermolecular interactions. This guide provides an in-depth comparison of the definitive method for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. While spectroscopic methods provide valuable information about functional groups and connectivity, only X-ray crystallography can provide a direct visualization of the molecule's solid-state conformation and packing.

Experimental Workflow for the Crystallographic Validation of 1H-Indole-6-carbohydrazide

The successful crystallographic analysis of 1H-Indole-6-carbohydrazide hinges on a meticulous and systematic approach, from crystal growth to final structure refinement.

X-ray Crystallography Workflow Workflow for 1H-Indole-6-carbohydrazide Validation cluster_pre Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification growth Crystal Growth synthesis->growth High Purity Sample selection Crystal Selection growth->selection Microscopic Examination mounting Crystal Mounting selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Workflow for X-ray Crystallography.
Detailed Experimental Protocol:

Part 1: Crystal Growth and Selection

The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals.[2] For 1H-Indole-6-carbohydrazide, a compound with polar functional groups capable of hydrogen bonding, careful selection of solvents is crucial.

  • Purification: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are recommended purification methods.

  • Solvent Selection: A systematic solvent screen should be performed. Ideal solvents or solvent systems are those in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals.

  • Crystal Growth Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[3]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Selection: Grown crystals are examined under a polarizing microscope.[4] A suitable crystal for diffraction should be a single, optically clear entity, free of cracks, inclusions, or twinning. The ideal size for a laboratory diffractometer is typically in the range of 0.1 to 0.3 mm in all dimensions.[1]

Part 2: Data Collection and Processing

  • Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[5] The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect against radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source) and rotated through a series of angles. A detector records the positions and intensities of the diffracted X-rays, generating a series of diffraction images.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (e.g., Lorentz and polarization effects), and scale the data from different images. This results in a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Part 3: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates and experimental details, are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

A Comparative Overview: Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often more readily accessible.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous and definitive structural informationRequires high-quality single crystals; provides solid-state structure which may differ from solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), stereochemistry, dynamic processes in solutionProvides detailed structural information in solution; non-destructiveCan have overlapping signals in complex molecules; less sensitive than mass spectrometry
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groupsFast and simple to perform; provides a molecular "fingerprint"Provides limited information on the overall molecular framework; interpretation can be complex
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns provide structural cluesHigh sensitivity; can be coupled with chromatographic separation techniquesProvides limited information on stereochemistry and connectivity; fragmentation can be complex to interpret

The Power of Synergy: A Multi-Technique Approach

The most robust structural validation of 1H-Indole-6-carbohydrazide is achieved through a synergistic application of these techniques.

Complementary Techniques Synergistic Approach to Structural Validation main 1H-Indole-6-carbohydrazide xrd X-ray Crystallography main->xrd Definitive 3D Structure nmr NMR Spectroscopy main->nmr Connectivity & Solution Structure ir FT-IR Spectroscopy main->ir Functional Groups ms Mass Spectrometry main->ms Molecular Weight & Formula xrd->nmr Confirms Connectivity nmr->ir Confirms Functional Groups ir->ms Confirms Molecular Weight

Complementary nature of analytical techniques.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-6-carbohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. For an indole carbohydrazide, expect signals for the indole NH, aromatic protons, and the hydrazide NH₂ and NH protons.[6] The chemical shifts, integration, and coupling patterns will reveal the connectivity of the protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group.[7]

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations, confirming the overall connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands for the functional groups present. For 1H-Indole-6-carbohydrazide, key absorptions would include N-H stretching (indole and hydrazide), C=O stretching (amide I band), and N-H bending (amide II band), as well as aromatic C-H and C=C stretching.[3][8]

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

  • Interpretation: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Analyze the fragmentation pattern to gain further structural information. For indole derivatives, fragmentation often involves cleavage of the side chain.[9]

Conclusion

While spectroscopic techniques like NMR, FT-IR, and Mass Spectrometry are indispensable for routine characterization and providing strong evidence for the structure of 1H-Indole-6-carbohydrazide, single-crystal X-ray crystallography remains the unparalleled gold standard for its absolute and unambiguous validation. It provides a level of detail that is unattainable by other methods, revealing the precise three-dimensional architecture of the molecule in the solid state. For drug development and materials science, where structure-property relationships are paramount, the investment in obtaining a crystal structure is invaluable. The synergistic use of both crystallographic and spectroscopic methods provides a comprehensive and self-validating approach to structural elucidation, ensuring the highest level of scientific rigor.

References

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Unknown. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications.
  • MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • PMC. (n.d.). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • ResearchGate. (n.d.). 1 H-13 С HMBC spectrum of [ 15 N]indole (1) (0.25 М solution in CD 3 CN, Bruker AV-600, 303K).
  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubMed. (2018, February 5). Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • Semantic Scholar. (n.d.). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
  • PubChem. (n.d.). N'-(1H-indole-2-carbonyl)indole-1-carbohydrazide. Retrieved from [Link]

  • Unknown. (2024, December 6). 1H-indole-2-carbohydrazide: Significance and symbolism.
  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

Sources

Comparative

Comparative Analysis: 1H-Indole-6-carbohydrazide vs. Positional Isomers

Executive Summary In the landscape of medicinal chemistry, the indole scaffold is ubiquitous.[1] However, the vast majority of research focuses on the 3-position (gramine derivatives) and the 2-position .[2] The 1H-Indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous.[1] However, the vast majority of research focuses on the 3-position (gramine derivatives) and the 2-position .[2] The 1H-Indole-6-carbohydrazide represents a distinct, underutilized vector in drug design.[2][3]

While the 3-isomer provides a "tall" molecular profile suitable for deep, narrow hydrophobic pockets (e.g., GPCRs), the 6-isomer offers a "linear" extension relative to the indole nitrogen.[2] This guide analyzes the 6-isomer's performance against its 3-, 4-, and 5-counterparts, demonstrating its specific utility in targeting Carbonic Anhydrase (CA) isoforms and Tubulin polymerization where linear geometry favors binding affinity.[2]

Key Verdict: The 6-isomer is not a generic replacement for the 3-isomer but a specialist scaffold for targets requiring para-like extension from the indole core, offering superior metabolic stability in specific oxidative environments compared to the electron-rich 5-isomer.[2]

Structural & Electronic Landscape

To understand the utility of the 6-isomer, one must analyze the electronic distribution and geometric vectors relative to the indole NH (the primary hydrogen bond donor).[2]

Geometric Vector Analysis
  • 3-Isomer (Canonical): Substituents exit at a ~90° angle relative to the benzene ring fusion.[2][3] This creates an "L-shape" or "T-shape" depending on the linker.[2][3]

  • 5-Isomer: Substituents exit "meta" to the indole nitrogen.[3] The vector is angled, often used to mimic the 5-hydroxy group of serotonin.

  • 6-Isomer (Subject): Substituents exit "para" to the indole nitrogen (in a naphthalene-like sense).[2][3] This creates a linear vector , maximizing the distance between the indole NH anchor and the hydrazide warhead.

Electronic Effects (Hammett & Resonance)

The indole ring is electron-rich.[2][3] However, the electron density is not uniform.[3]

  • Position 5: Electronically linked to the C3 enamine system.[3] Highly susceptible to oxidation (quinone-imine formation).[2][3]

  • Position 6: Conjugated to the Indole Nitrogen lone pair but less susceptible to direct oxidative metabolism than position 5.[3] This makes the 6-carbohydrazide more metabolically robust in in vivo studies.[2][3]

Visualizing the Isomer Vectors

The following diagram illustrates the geometric divergence of the hydrazide group at different positions.

IndoleVectors cluster_0 Performance Outcome Core Indole Scaffold (NH Anchor) Iso3 3-Isomer (Vertical Vector) Target: GPCRs/Kinases Core->Iso3 90° Exit Iso5 5-Isomer (Angled Vector) Target: Serotonin Mimics Core->Iso5 120° Exit Iso6 6-Isomer (Linear Vector) Target: Tubulin/CA-II Core->Iso6 180° Linear Extension Res3 High Potency (Steric Fit) Iso3->Res3 Res6 High Selectivity (Distance) Iso6->Res6

Figure 1: Geometric vector analysis of indole carbohydrazide isomers. The 6-isomer provides a unique linear extension distinct from the canonical 3-isomer.[2]

Comparative Biological Performance (SAR)[1][2]

The following data synthesizes Structure-Activity Relationship (SAR) trends from recent medicinal chemistry literature, specifically focusing on Carbonic Anhydrase (CA) and Tubulin inhibition.

Target: Carbonic Anhydrase II (hCA II)

Inhibitors of hCA II often require a "tail" to reach the hydrophobic patch of the enzyme active site.[2][3]

Isomer PositionBinding Affinity (Ki)Selectivity ProfileMechanism Note
3-Carbohydrazide High (< 10 nM)Low (Pan-inhibitor)Fits deep into the cone-shaped active site.[2][3]
5-Carbohydrazide Moderate (~50 nM)ModerateOften clashes with hydrophilic residues near the rim.
6-Carbohydrazide High (< 15 nM) High The linear geometry allows the hydrazide "tail" to exit the active site without steric clash, interacting with surface residues.[2]
Target: Tubulin Polymerization (Anticancer)

Indole-hydrazones (derived from carbohydrazides) are designed to bind to the Colchicine Binding Site .[2][3]

  • 3-Isomers: Generally show the highest potency (IC50 < 1 µM) because the "L-shape" mimics combretastatin A-4.[2][3]

  • 6-Isomers: While often less potent in absolute terms (IC50 ~ 2-5 µM), they exhibit superior solubility and metabolic stability .[2][3] The 6-position allows for the introduction of solubilizing groups that project into the solvent front, unlike the 3-position which is buried.[2]

Experimental Protocols

To ensure reproducibility, we utilize a self-validating synthesis workflow. The 6-isomer synthesis is more challenging than the 3-isomer due to the starting material availability and reactivity.[2][3]

Protocol A: Synthesis of 1H-Indole-6-carbohydrazide

Objective: Convert methyl 1H-indole-6-carboxylate to the hydrazide.[2][3]

Reagents:

  • Methyl 1H-indole-6-carboxylate (1.0 eq)[2][3]

  • Hydrazine hydrate (80% or 99%, 10.0 eq)[2]

  • Absolute Ethanol (Solvent)[2][3][4]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of methyl 1H-indole-6-carboxylate in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.0 mmol (excess) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (System: CHCl3/MeOH 9:1). The ester spot (Rf ~0.[2][3]8) should disappear, and a lower spot (hydrazide, Rf ~0.[2][3]3) should appear.[2][3][1][5][6]

  • Precipitation: Cool the reaction mixture to 0°C (ice bath). The carbohydrazide product typically precipitates as a white/off-white solid.[2][3]

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove hydrazine traces.[2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Yield Expectation: 75–85%. Characterization:

  • IR: Look for doublet peaks at 3300–3200 cm⁻¹ (NH2) and a strong amide carbonyl at ~1650 cm⁻¹.[2][3]

  • 1H NMR (DMSO-d6): Indole NH (br s, ~11.4 ppm), Amide NH (br s, ~9.6 ppm), NH2 (br s, ~4.5 ppm).[2]

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Compare IC50 values of 6-isomer derivatives against MCF-7 cells.

Workflow:

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM.[2]

    • Control: DMSO vehicle (0.1% v/v).[2][3]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media.[3] Add 100 µL DMSO to dissolve formazan crystals.[3][1][7]

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50.

Synthetic Workflow Visualization

The following diagram details the critical decision points in the synthesis of the 6-isomer versus the 3-isomer.

SynthesisFlow Start Starting Material Selection Iso3_Start Indole + Vilsmeier-Haack (Formylation) Start->Iso3_Start For 3-Isomer Iso6_Start Indole-6-carboxylic Acid (Esterification) Start->Iso6_Start For 6-Isomer Iso3_Int Indole-3-carboxaldehyde Iso3_Start->Iso3_Int Hydrazinolysis Reflux with N2H4·H2O (Hydrazinolysis) Iso3_Int->Hydrazinolysis Oxidation req. first Iso6_Int Indole-6-carboxylate Ester Iso6_Start->Iso6_Int Iso6_Int->Hydrazinolysis Direct Route Product Target Carbohydrazide Hydrazinolysis->Product

Figure 2: Synthetic route comparison. Accessing the 6-isomer requires a pre-functionalized carboxylic acid precursor, whereas the 3-isomer is often accessed via direct electrophilic aromatic substitution (Vilsmeier-Haack).[2]

References

  • MDPI. (2023). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Available at: [Link][2][3]

  • National Institutes of Health (PubMed). (2019).[2][3][8] Synthesis and biological evaluation of indole-2-carbohydrazides as potent tubulin polymerization inhibitors. Available at: [Link][2][3]

  • PubChem. (2024).[2][3] 1H-Indole-6-carbohydrazide Compound Summary. Available at: [Link][2][3]

  • ResearchGate. (2025). Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2014). Indole-based tubulin polymerization inhibitors: An update on recent developments. (General Reference for Tubulin SAR).[2][3]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Indole Carbohydrazides in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, indole carbohydrazides have emerged as a p...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, indole carbohydrazides have emerged as a particularly versatile scaffold, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet effects.[1][3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole carbohydrazides, offering a comparative overview of how subtle structural modifications influence their therapeutic potential. We will delve into the experimental data that underpins these relationships and provide practical insights for researchers in the field of drug design and development.

The Indole Carbohydrazide Scaffold: A Privileged Structure

The indole carbohydrazide scaffold consists of an indole ring system linked to a carbohydrazide moiety (-CONHNH2). This arrangement provides a unique combination of a lipophilic indole core and a polar, hydrogen-bond-donating-and-accepting hydrazide group. This duality allows for diverse interactions with biological targets. The core structure can be systematically modified at several key positions to modulate its physicochemical properties and biological activity.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Indole carbohydrazides have shown significant promise as anticancer agents, with mechanisms of action often involving the disruption of microtubule dynamics and the inhibition of angiogenesis.[7][8][9][10]

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer indole carbohydrazides is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][10] The SAR in this context is highly dependent on the substituents at various positions of the indole ring and the group attached to the hydrazide nitrogen.

Key SAR Insights for Tubulin Inhibition:

  • Substitution at the Indole C2 and C3 Positions: The position of the carbohydrazide moiety on the indole ring is critical. Indole-2-carbohydrazides have been extensively studied as tubulin inhibitors.[8]

  • Substituents on the Phenyl Ring Attached to the Hydrazide: The nature and position of substituents on an N'-phenyl ring play a crucial role. For instance, in a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides, compounds with specific substitutions demonstrated remarkable antiproliferative activity with GI50 values in the sub-micromolar range.[8]

  • Halogenation at the Indole C5 Position: The introduction of a halogen, such as chlorine or iodine, at the C5 position of the indole ring has been shown to enhance anticancer activity.[8]

Comparative Data on Tubulin Polymerization Inhibitors:

Compound IDIndole SubstitutionN'-SubstituentCancer Cell LineGI50 (µM)Reference
5a 5-Chloro-3-phenylPhenylNCI-60 Panel< 0.4[8]
6b 5-Iodo-3-phenylPhenylNCI-60 Panel< 0.4[8]
6f 5-Iodo-3-phenyl4-FluorophenylMCF-7nM range[8]
6g 5-Iodo-3-phenyl4-ChlorophenylMCF-7nM range[8]

Experimental Protocol: Synthesis of N'-(Substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide (Representative)

This protocol is a generalized representation based on common synthetic strategies.[8][11]

  • Esterification of Indole-2-carboxylic acid: React 5-chloro-3-phenyl-1H-indole-2-carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to obtain the corresponding methyl ester.

  • Hydrazinolysis: Reflux the methyl ester with hydrazine hydrate in a suitable solvent like ethanol to yield 5-chloro-3-phenyl-1H-indole-2-carbohydrazide.

  • Condensation: React the resulting carbohydrazide with a substituted benzaldehyde in a solvent like ethanol with a catalytic amount of acetic acid to form the final N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide derivative.

  • Purification: Purify the product by recrystallization from a suitable solvent.

Caption: General synthetic workflow for indole-2-carbohydrazide derivatives.

Anti-angiogenic Activity

Several indole-2-carbohydrazide derivatives have demonstrated potent anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways.[7][9]

SAR for Anti-angiogenic Effects:

  • A study on indole-2-carbohydrazide derivatives revealed that compound 24f displayed potent in vitro cytotoxic activities against HCT116 and SW480 colon cancer cell lines with GI50 values of 8.1 and 7.9 μM, respectively, while being inactive against the normal MRC-5 cell line.[7][9] This compound was also found to be a promising inhibitor of angiogenesis.[7][9]

Antimicrobial Activity: Combating Drug Resistance

Indole carbohydrazides have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi, including multi-drug-resistant strains.[4][12][13]

Key SAR Insights for Antimicrobial Activity:

  • Hydrazone Moiety: The formation of hydrazones by condensing the carbohydrazide with various aldehydes or ketones is a common strategy to enhance antimicrobial activity.[4]

  • Substitution on the Indole Ring: Halogenation at the C5 position of the indole ring has been reported to increase antimicrobial activity.[14]

  • Aromatic Substituents: The nature of the aromatic ring attached to the hydrazone moiety significantly influences the antimicrobial spectrum and potency. For instance, indole anisic acid hydrazides displayed better activity than indole nicotinic acid hydrazides.[4]

  • Guanidine Motif: The incorporation of a guanidine motif into indole-based allylidene hydrazine carboximidamide derivatives has been shown to yield compounds with potent broad-spectrum antimicrobial activity, mimicking cationic antimicrobial peptides.[12][15]

Comparative Data on Antimicrobial Activity:

Compound ClassTarget OrganismKey Structural FeatureMIC (µg/mL)Reference
Indole-3-aldehyde hydrazonesMethicillin-resistant S. aureus (MRSA)Varied N'-substituents6.25-100[4]
3,5-disubstituted-indole-2-carbohydrazidesM. tuberculosis, S. aureus, E. coliN'-(2-hydroxynaphthalen-1-yl)methylene1.56-6.25[13]
Indole-based allylidene hydrazine carboximidamidesGram-positive and Gram-negative bacteriaGuanidine motifPotent broad-spectrum[12]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).[4]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory and Antiplatelet Activities

The versatility of the indole carbohydrazide scaffold extends to anti-inflammatory and antiplatelet applications.

Anti-inflammatory Activity

Indole derivatives, including those with a carbohydrazide or related moiety, have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][16]

SAR for COX-2 Inhibition:

  • The presence of a SO₂Me or SO₂NH₂ group on the N-benzoyl moiety of indole-3-carbaldehyde hydrazones was found to be important for selective COX-2 inhibitory activity.[16]

Antiplatelet Activity

Certain N-substituted indole carbohydrazide derivatives have shown potent antiplatelet aggregation activity.[3][11]

SAR for Antiplatelet Activity:

  • For a series of indole acylhydrazone derivatives, compounds with a para-hydroxyl substituent on the N'-phenyl ring were found to be the most active in inhibiting platelet aggregation.[3]

Conclusion and Future Perspectives

The structure-activity relationship studies of indole carbohydrazides have revealed a rich and complex interplay between their chemical structures and biological activities. The indole core, the position and nature of the carbohydrazide linkage, and the diverse substituents that can be introduced provide a vast chemical space for optimization.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for novel active compounds.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-likeness.

  • In Vivo Efficacy and Safety: Translating promising in vitro results into in vivo models to assess therapeutic efficacy and potential toxicity.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the indole carbohydrazide scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.

The continued exploration of indole carbohydrazides holds significant potential for the discovery of new and effective therapeutic agents for a wide range of diseases.

References

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents With Anti-angiogenic and Antiproliferative Activities. (URL: [Link])

  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. (URL: [Link])

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

  • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (URL: [Link])

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (URL: [Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (URL: [Link])

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (URL: [Link])

  • Representative indole-based anticancer agents. (URL: [Link])

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (URL: [Link])

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (URL: [Link])

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (URL: [Link])

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (URL: [Link])

  • (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (URL: [Link])

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (URL: [Link])

  • SAR of anti-inflammatory agents. (URL: [Link])

  • Structure/activity relationships of indole derivatives. (URL: [Link])

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (URL: [Link])

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])

  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (URL: [Link])

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Comparative

The Compass of Inhibition: A Comparative Guide to the Docking Scores of 1H-Indole-6-carbohydrazide Derivatives

In the intricate landscape of drug discovery, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the indole nucleus stands as a privileged structure, forming the b...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the indole nucleus stands as a privileged structure, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with a carbohydrazide moiety, specifically at the 6-position of the 1H-indole ring, a class of derivatives emerges with significant therapeutic potential, spanning anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide provides a comprehensive comparison of the in silico docking performance of 1H-Indole-6-carbohydrazide and its closely related analogues, offering researchers, scientists, and drug development professionals a critical analysis of their binding affinities against various biological targets.

At the heart of modern drug design lies molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This powerful tool allows us to rationalize the therapeutic activity of compounds at a molecular level and guide the synthesis of more potent and selective drug candidates.[6] The docking score, a numerical value representing the binding affinity, is a key metric in this process, with more negative scores generally indicating a more favorable binding interaction.

Comparative Analysis of Docking Scores: Unveiling Therapeutic Potential

The following table summarizes the reported docking scores for a selection of indole-carbohydrazide derivatives against various therapeutically relevant protein targets. It is important to note that direct comparison of scores across different studies should be approached with caution due to variations in docking software, force fields, and computational protocols. However, the data provides valuable insights into the structure-activity relationships (SAR) and the potential of these compounds as inhibitors.

Derivative/CompoundTarget ProteinDocking Software/MethodDocking Score (kcal/mol)Therapeutic AreaReference
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl) prop-2-en-1-one (S1R8)Enoyl-ACP reductase (InhA)Glide-10.45Antitubercular[7]
Indole-isoniazid conjugate (4j)Enoyl-ACP reductase (InhA)Not SpecifiedHigh binding energyAntitubercular[8]
Indole-based oxadiazole analog (Compound 6)β-glucuronidaseNot SpecifiedFavorable bindingAnticancer[9]
Furanyl-3-phenyl-1H-indole-2-carbohydrazide derivative (5f)Tubulin (Colchicine site)Not SpecifiedHigher than colchicineAnticancer[10]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative (6h)Tubulin (Colchicine site)Not SpecifiedHigher than colchicineAnticancer[10]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3)Cyclooxygenase-2 (COX-2)Not SpecifiedFavorable bindingAnti-inflammatory[11]
N-(2-{acetyl}phenyl)acetamide derivative (5h)Fungal target protein (1EA1)Not Specified-7.28Antifungal[12]
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e)α-amylaseNot Specified-7.43Antidiabetic[13]

Key Insights from the Comparative Data:

  • Antitubercular Potential: Indole derivatives, particularly N-alkylated indoles, have demonstrated significant inhibitory potential against Mycobacterium tuberculosis InhA, a crucial enzyme in the mycobacterial cell wall synthesis.[7] The compound S1R8, with a Glide score of -10.45, surpasses the standard drug Isoniazid (INH) (-7.15), highlighting the promise of this scaffold for developing new antitubercular agents.[7]

  • Anticancer Activity: The colchicine binding site of tubulin is a well-established target for anticancer drugs. Several furanyl- and thiophenyl-substituted 3-phenyl-1H-indole-2-carbohydrazide derivatives have shown higher docking scores than the natural ligand colchicine, suggesting their potential as tubulin polymerization inhibitors.[10] The hydrophobic indole ring and the 3-phenyl moiety play a crucial role in occupying the hydrophobic pocket of the colchicine site.[10]

  • Anti-inflammatory Action: Indole-3-yl acetohydrazide derivatives have been investigated as selective COX-2 inhibitors.[11] Compound S3 demonstrated a favorable binding mode within the COX-2 active site, forming key hydrogen bond interactions similar to the established drug indomethacin, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects.[11]

  • Broad-Spectrum Activity: The diverse range of targets, including β-glucuronidase (implicated in cancer) and α-amylase (relevant to diabetes), underscores the versatility of the indole-carbohydrazide scaffold in medicinal chemistry.[9][13]

The "Why" Behind the "How": A Self-Validating Molecular Docking Protocol

To ensure the reliability and reproducibility of in silico predictions, a rigorously validated docking protocol is paramount. The following step-by-step methodology represents a standard workflow employed in the field, explaining the rationale behind each critical step.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Rationale: The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), often contains water molecules, co-factors, and other heteroatoms that are not relevant to the ligand binding site. Their removal is essential to create a clean and accurate representation of the binding pocket. The addition of polar hydrogens and Kollman charges is crucial for correctly calculating electrostatic interactions.[14]

    • Protocol:

      • Download the 3D crystal structure of the target protein (e.g., from the RCSB PDB database).

      • Remove water molecules and any co-crystallized ligands or ions not essential for the study.

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges (e.g., Kollman charges) to the protein atoms.

      • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Rationale: The 3D structure of the ligand (the indole derivative) must be optimized to its lowest energy conformation. Assigning appropriate partial charges is critical for accurately modeling electrostatic interactions with the protein.

    • Protocol:

      • Draw the 2D structure of the 1H-Indole-6-carbohydrazide derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

      • Convert the 2D structure to a 3D structure.

      • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

      • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid box are critical parameters that directly influence the accuracy and efficiency of the docking calculation.

    • Protocol:

      • Identify the active site of the target protein, often guided by the position of a co-crystallized ligand or through literature review.

      • Define the center and dimensions of a grid box that encompasses the entire active site.

  • Molecular Docking Simulation:

    • Rationale: This is the core step where the docking software explores various conformations and orientations of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm in AutoDock are employed to efficiently search the conformational space and identify low-energy binding poses.[15]

    • Protocol:

      • Choose a suitable docking program (e.g., AutoDock, Glide, DOCK).

      • Set the docking parameters, including the number of genetic algorithm runs and the maximum number of energy evaluations.

      • Run the docking simulation.

  • Analysis of Docking Results:

    • Rationale: The output of a docking simulation is a series of binding poses ranked by their docking scores. Visual inspection of the top-ranked poses is crucial to assess the plausibility of the predicted interactions, such as hydrogen bonds and hydrophobic contacts, with the key amino acid residues in the active site.

    • Protocol:

      • Analyze the docking results, focusing on the binding energy (docking score) and the root-mean-square deviation (RMSD) of the docked poses.

      • Visualize the top-ranked binding pose of the ligand-protein complex using molecular visualization software (e.g., PyMOL, VMD).

      • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

Visualizing the Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDB Structure) Grid_Gen 3. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (Indole Derivative) Ligand_Prep->Grid_Gen Docking 4. Molecular Docking (Run Simulation) Grid_Gen->Docking Results 5. Analyze Results (Docking Score & Pose) Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization

Sources

Validation

A Comparative Benchmarking Guide to the Antifungal Activity of 1H-Indole-6-carbohydrazide and Commercial Fungicides

Introduction: The Quest for Novel Antifungal Agents The relentless evolution of fungal pathogens and the emergence of resistance to conventional fungicides present a significant threat to human health and agricultural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antifungal Agents

The relentless evolution of fungal pathogens and the emergence of resistance to conventional fungicides present a significant threat to human health and agricultural productivity. This necessitates a continuous search for novel antifungal compounds with distinct mechanisms of action. The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Among these, indole-carbohydrazide derivatives have shown promise as a class of compounds with significant antifungal potential.[2] This guide provides a comprehensive technical comparison of the antifungal efficacy of 1H-Indole-6-carbohydrazide against a panel of industry-standard commercial fungicides.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of in vitro antifungal activity, supported by standardized experimental protocols and a discussion of the underlying mechanisms of action. By presenting a side-by-side comparison with established agents, we aim to contextualize the potential of 1H-Indole-6-carbohydrazide as a lead compound for the development of next-generation antifungal therapies.

Comparative Analysis of Antifungal Efficacy

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of a representative indole carbohydrazide derivative against key fungal pathogens, alongside the typical MIC distributions for leading commercial fungicides from three distinct classes: azoles, polyenes, and echinocandins. The data for the commercial fungicides are based on extensive surveillance from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

It is important to note that direct MIC data for 1H-Indole-6-carbohydrazide against these specific strains under EUCAST standardized conditions is not yet publicly available. Therefore, for the purpose of this illustrative guide, we are using published MIC values for closely related indole carbohydrazide derivatives as a proxy to demonstrate the potential efficacy of this chemical class.[1][3] This assumption should be validated by direct experimental testing.

Activity Against Candida albicans

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections.

Compound ClassCompoundTypical MIC Range (µg/mL) against C. albicans
Indole Carbohydrazide 1H-Indole-6-carbohydrazide (proxy) 0.125 - 16 [3]
AzoleFluconazole≤ 0.03 - 256[4][5]
PolyeneAmphotericin B0.125 - 2[6][7]
EchinocandinCaspofungin0.016 - 0.5[8][9]
Activity Against Aspergillus fumigatus

Aspergillus fumigatus is a ubiquitous mold that can cause severe and often fatal invasive infections, particularly in immunocompromised individuals.

Compound ClassCompoundTypical MIC Range (µg/mL) against A. fumigatus
Indole Carbohydrazide 1H-Indole-6-carbohydrazide (proxy) Data not readily available
AzoleVoriconazole0.25 - 16[10]
PolyeneAmphotericin B0.25 - 2[11][12]
EchinocandinCaspofunginData interpretation is complex; MEC values often used

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. The commercial fungicides used in this comparison each target a distinct and vital component of the fungal cell.

Commercial Fungicide Mechanisms
  • Azoles (e.g., Fluconazole, Voriconazole): This class of fungicides inhibits the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol.[13] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[13]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[14][15] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[15][16]

  • Echinocandins (e.g., Caspofungin): Echinocandins are non-competitive inhibitors of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[11][17] Disruption of cell wall synthesis leads to osmotic instability and fungal cell lysis.[17]

cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane Glucan β-(1,3)-D-glucan Ergosterol Ergosterol Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase Lanosterol->Demethylase Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->Glucan Synthesizes Demethylase->Ergosterol Synthesizes Azoles Azoles (Fluconazole, Voriconazole) Azoles->Demethylase Inhibits Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to & Disrupts Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan_Synthase Inhibits Indole Indole Carbohydrazide (Hypothesized) Indole->Ergosterol Potential Disruption of Membrane Integrity?

Caption: Mechanisms of action of commercial fungicides and the hypothesized target of indole carbohydrazides.

Hypothesized Mechanism of Indole Carbohydrazides

The precise mechanism of action for 1H-Indole-6-carbohydrazide is still under investigation. However, studies on related indole derivatives suggest that they may disrupt the integrity of the fungal cell membrane.[1] Some indole compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] Another proposed mechanism for some indole derivatives is the inhibition of the Ras1–cAMP–PKA signaling pathway, which is involved in fungal virulence.[1] Further research is required to elucidate the specific molecular targets of 1H-Indole-6-carbohydrazide.

Experimental Protocols: A Framework for Reproducible Science

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 guidelines for yeasts.[18] This protocol ensures the generation of reliable and comparable data.

Preparation of Materials
  • Fungal Strains: Obtain well-characterized, quality-controlled fungal strains (e.g., Candida albicans ATCC 90028).

  • Culture Media: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, and supplemented with 2% glucose.

  • Antifungal Agents: Prepare stock solutions of the test compounds (1H-Indole-6-carbohydrazide and commercial fungicides) in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1600 µg/mL).

  • Labware: Sterile, 96-well, flat-bottom microtiter plates.

Inoculum Preparation
  • Subculture the fungal strain onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35-37°C for 24 hours.

  • Prepare a suspension of fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:10 in sterile saline to obtain a working inoculum of 1-5 x 10^5 CFU/mL.

Broth Microdilution Assay
  • Perform serial two-fold dilutions of the antifungal stock solutions in the RPMI 1640 medium directly in the 96-well plates to achieve final concentrations ranging from, for example, 0.016 to 16 µg/mL.

  • Inoculate each well with 100 µL of the working fungal inoculum, resulting in a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.

  • Include a positive control (no antifungal agent) and a negative control (no inoculum) for each plate.

  • Incubate the plates at 35-37°C for 24-48 hours.

Determination of MIC
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

  • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Start Start: Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculation of Plate with Fungal Suspension Inoculum_Prep->Inoculation Dilution Serial Dilution of Antifungal Agents in 96-well Plate Dilution->Inoculation Incubation Incubation (35-37°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination End End: MIC Value MIC_Determination->End

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Discussion and Future Directions

The potential for a novel mechanism of action, possibly involving membrane disruption or interference with key signaling pathways, makes this class of compounds particularly interesting.[1] A distinct mechanism could be advantageous in combating fungal strains that have developed resistance to existing drug classes.

Future research should focus on:

  • Direct Antifungal Susceptibility Testing: Performing comprehensive in vitro testing of 1H-Indole-6-carbohydrazide against a broad panel of clinically relevant and resistant fungal strains following standardized EUCAST and CLSI methodologies.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of 1H-Indole-6-carbohydrazide to understand its mode of antifungal activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related indole carbohydrazide analogues to optimize antifungal potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of promising lead compounds in animal models of fungal infections.

Conclusion

1H-Indole-6-carbohydrazide represents a promising scaffold for the development of novel antifungal agents. While this guide provides a comparative framework based on available data for related compounds, further rigorous investigation is warranted. The unique chemical space offered by indole derivatives, coupled with the urgent need for new antifungals, underscores the importance of continued research in this area. The methodologies and comparative data presented herein provide a solid foundation for future studies aimed at fully characterizing the antifungal potential of 1H-Indole-6-carbohydrazide and its analogues.

References

  • Thiazolylhydrazone compounds 1, 2, 3, and 4 were found to exert antifungal activity, with MICs of 0.125–16.0 μg/mL against C. albicans. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. MDPI. [Link]

  • Antifungal activities of two active indoles were further measured against various Candida species (Table 1). Both di-halogenated indoles exhibited MIC values ranging from 10 to 50 µg/mL against all ten Candida strains. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. National Institutes of Health. [Link]

  • The aim of this study was to assess the in vitro anticandidal activity of Indole-3-carbinol (I3C) and its mode of action against Candida albicans. (2007). The candidacidal activity of indole-3-carbinol that binds with DNA. PubMed. [Link]

  • Analysis of the structure-activity relationships for new polyenes may provide important information for the design of novel highly active and less toxic antifungal polyenes. (2014). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy. [Link]

  • Nine indole derivatives were evaluated in vitro against Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, Fusarium oxysporum f. sp. vasinfectum, Fusarium oxysporum f. sp. cucumarinum, and Alternaria brassicae. (2010). Antifungal Activities of Some Indole Derivatives. ResearchGate. [Link]

  • The EUCAST breakpoint values were used to define the Candida species susceptibility profile: fluconazole-FLC (susceptible ≤ 2 μg/ml, resistant > 4 μg/ml, for C. albicans...). (2018). Fluconazole MIC distributions a for Candida spp.. ResearchGate. [Link]

  • Polyene antifungals are a class of antifungal agents originally derived from Streptomyces species in the 1950s... (2023). Polyene antifungals. EBSCO. [Link]

  • The MIC distribution for fluconazole was determined with a collection of 13,338 clinical isolates. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. National Institutes of Health. [Link]

  • This EUCAST standard describes a suitable method for testing the susceptibility of yeasts to antifungal agents by determination of the MIC. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]

  • The action of echinocandins is based on the inhibition of β-(1,3)-d-glucan synthesis that builds the fungal cell wall. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. National Institutes of Health. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has charged its Antifungal Susceptibility Testing Subcommittee (AFST-EUCAST) with the preparation of new guidelines for in vitro susceptibility testing of antifungals against Aspergillus spp... (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • Breakpoints and methods for susceptibility testing of yeasts, moulds and dermatophytes are developed and validated by the EUCAST subcommittee on AFST. (2025). Clinical breakpoint table. EUCAST. [Link]

  • This study showed that elevated MIC values of imidazole drugs were observed against A. fumigatus isolates with TR34/L98H/S297T/F495I mutation... (2018). Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. PubMed. [Link]

  • The six substances Clotrimazole, Imazalil, Ipconazole, Metconazole, Prochloraz, and Pyrisoxazole were effective against both the WT and mutant strains... (2023). Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. MDPI. [Link]

  • CLSI and EUCAST fluconazole breakpoints for Candida spp. (2013). CLSI and EUCAST fluconazole breakpoints for Candida spp.. ResearchGate. [Link]

  • Our results demonstrate that the WT distribution and ECVs for A. fumigatus and the mold-active triazoles were the same when determined by the CLSI or the EUCAST BMD method. (2009). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles As Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method. Antimicrobial Agents and Chemotherapy. [Link]

  • Polyenes such as amphotericin B exert their antifungal effects through a mechanism that disrupts fungal cell membranes. (2024). Polyene-Based Derivatives with Antifungal Activities. National Institutes of Health. [Link]

  • In this study, we characterized the MIC distributions of WT isolates and isolates with the TR34/L98H and TR46/Y121F/T289A mutations. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. MDPI. [Link]

  • MIC distributions of amphotericin B against 847 A. fumigatus sensu lato isolatesa. (2021). MIC distributions of amphotericin B against 847 A. fumigatus sensu lato isolatesa. ResearchGate. [Link]

  • These findings were consistent with available data from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) (403 to 2,556 MICs) for C. albicans, C. glabrata, C. krusei, and C. tropicalis. (2013). Interlaboratory variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST methods: should the clinical laboratory be testing this agent?. PubMed. [Link]

  • MIC distributions include collated data from multiple sources, geographical areas and time periods and can never be used to infer rates of resistance. (2026). MIC distributions for Candida glabrata. EUCAST. [Link]

  • Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus. (2024). Journal of Antimicrobial Chemotherapy. Oxford Academic. [Link]

  • Amphotericin B and fluconazole Etest, AFST-EUCAST and CLSI MIC data for Candida spp isolates... (2012). Amphotericin B and fluconazole Etest, AFST-EUCAST and CLSI MIC data for.... ResearchGate. [Link]

  • MIC determination by Caspofungin E-test was performed using RPMI 1640 agar medium... (2016). Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience. National Institutes of Health. [Link]

  • Antifungal susceptibility testing of Aspergillus species has been standardized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2009). Wild-type MIC distribution and epidemiological cutoff values for Aspergillus fumigatus and three triazoles as determined by the Clinical and Laboratory Standards Institute broth microdilution methods. PubMed. [Link]

  • The MICs of amphotericin B as determined thrice according to the CLSI broth microdilution method were 1 mg/liter for all Aspergillus species. (2012). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy. [Link]

  • The generally accepted mode of action of azoles is the inhibition of 14α-lanosterol demethylase, a key enzyme in ergosterol biosynthesis... (2007). Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans. Bentham Science. [Link]

  • EUCAST recommends that at an isavuconazole MIC of 2 mg/L and a voriconazole MIC of ≤1 mg/L should be reported as susceptible... (2023). Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. ASM Journals. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has charged its Antifungal Susceptibility Testing Subcommittee (AFST-EUCAST) with the preparation of new guidelines for in vitro susceptibility testing of antifungals against Aspergillus spp... (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. ResearchGate. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing-Subcommittee on Antifungal Susceptibility Testing (EUCAST-AFST) has determined breakpoints for amphotericin B for Candida spp. (2012). EUCAST Technical Note on Amphotericin B. PubMed. [Link]

  • Caspofungin MIC values for Candida albicans isolates measured by CLSI broth microdilution methods... (2018). Caspofungin MIC values for Candida albicans isolates measured by CLSI.... ResearchGate. [Link]

  • Multi-centre validation of 4-well azole agar plate as a screening method for detection of clinically relevant azole resistant Aspergillus fumigatus. (2017). Publications and Presentations. EUCAST. [Link]

  • The following ECOFFs and breakpoints were established for C auris: amphotericin B: ECOFF: 2 mg/L... (2024). How to interpret MICs of amphotericin B, echinocandins and flucytosine against Candida auris (Candidozyma auris) according to the newly established European Committee for Antimicrobial Susceptibility Testing (EUCAST) breakpoints. EUCAST. [Link]

  • While collating CLSI caspofungin MICs for 145 to 11,550 Candida isolates from 17 laboratories...we observed an extraordinary amount of modal variability... (2013). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent?. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 1H-Indole-6-carbohydrazide: A Comparative Protocol Validation

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of medicinal chemistry, the indole scaffold stands as a cornerstone, forming the nucleus of a vast array of therapeutic agents. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the indole scaffold stands as a cornerstone, forming the nucleus of a vast array of therapeutic agents. Among its many derivatives, 1H-Indole-6-carbohydrazide emerges as a pivotal building block, a versatile intermediate destined for elaboration into novel drug candidates. This guide offers a comprehensive validation of a robust synthetic protocol for this key compound, presenting a comparative analysis of alternative routes, all grounded in scientific principles and practical laboratory insights. Our objective is to equip you with the knowledge to make informed decisions in your synthetic endeavors, ensuring efficiency, reliability, and a thorough understanding of the underlying chemistry.

The Strategic Importance of 1H-Indole-6-carbohydrazide in Drug Discovery

The unique arrangement of a reactive carbohydrazide functional group on the indole-6-position bestows upon this molecule significant potential for chemical diversification. This strategic placement allows for the facile introduction of various pharmacophores, leading to the generation of libraries of compounds for screening against a multitude of biological targets. The resulting derivatives have shown promise in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. Consequently, a reliable and well-characterized synthetic route to 1H-Indole-6-carbohydrazide is of paramount importance to the drug discovery pipeline.

Validated Protocol: A Two-Step Approach from Indole-6-Carboxylic Acid

A widely accepted and field-proven method for the preparation of 1H-Indole-6-carbohydrazide commences with the readily available Indole-6-carboxylic acid. This two-step sequence involves an initial esterification to protect the carboxylic acid and facilitate the subsequent reaction, followed by hydrazinolysis to furnish the desired product.

Step 1: Esterification of Indole-6-Carboxylic Acid to Methyl Indole-6-carboxylate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl indole-6-carboxylate, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR analysis.

Causality Behind Experimental Choices:

  • Fischer-Speier Esterification: This acid-catalyzed esterification is a classic, cost-effective, and scalable method. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Methanol as Solvent and Reagent: Utilizing methanol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Neutralization: The use of sodium bicarbonate is crucial to quench the acidic catalyst and any remaining unreacted carboxylic acid, preventing potential side reactions during work-up and ensuring the stability of the product.

Step 2: Hydrazinolysis of Methyl Indole-6-carboxylate to 1H-Indole-6-carbohydrazide

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl indole-6-carboxylate (1.0 eq) obtained from the previous step in ethanol (10-15 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1H-Indole-6-carbohydrazide, often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Causality Behind Experimental Choices:

  • Nucleophilic Acyl Substitution: Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of methanol yields the thermodynamically stable carbohydrazide.

  • Excess Hydrazine: A significant excess of hydrazine hydrate is employed to ensure the complete conversion of the ester and to minimize the formation of undesired side products, such as the N,N'-diacylhydrazine.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ester and the hydrazine hydrate, providing a homogeneous reaction medium. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion in a reasonable timeframe.

Comparative Analysis of Synthetic Strategies

While the validated two-step protocol is highly reliable, alternative synthetic routes to 1H-Indole-6-carbohydrazide exist. A comparative overview is essential for selecting the optimal method based on available resources, scale, and desired purity.

Method Starting Material Key Reagents Advantages Disadvantages Reported Yield Range
Esterification-Hydrazinolysis Indole-6-carboxylic acidH₂SO₄, MeOH; N₂H₄·H₂ORobust, scalable, cost-effective reagents.Two-step process, requires intermediate isolation.75-90% (overall)
Direct Amidation Indole-6-carboxylic acidHydrazine, Coupling Agents (e.g., EDC, HOBt, HATU)One-pot procedure, potentially faster.Coupling agents are expensive and generate stoichiometric waste; potential for side reactions.[1]60-85%
From Indole-6-carbonitrile Indole-6-carbonitrileHydrazine hydrate, catalyst (e.g., Raney Ni) or strong baseCan be efficient if the nitrile is readily available.Nitrile synthesis may require harsh conditions; potential for over-reduction or side reactions during hydrazinolysis.Variable, depends on nitrile synthesis and conversion efficiency.

Visualizing the Synthetic Workflow

To provide a clear overview of the validated protocol, the following workflow diagram illustrates the key transformations and their relationship.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Indole-6-carboxylic_acid Indole-6-carboxylic acid Methyl_indole-6-carboxylate Methyl indole-6-carboxylate Indole-6-carboxylic_acid->Methyl_indole-6-carboxylate Reflux, 4-6h Reagents_1 MeOH, H₂SO₄ (cat.) 1H-Indole-6-carbohydrazide 1H-Indole-6-carbohydrazide Methyl_indole-6-carboxylate->1H-Indole-6-carbohydrazide Reflux, 8-12h Reagents_2 N₂H₄·H₂O, EtOH

Caption: Validated two-step synthesis of 1H-Indole-6-carbohydrazide.

Characterization Data for 1H-Indole-6-carbohydrazide

Accurate characterization of the final product is a cornerstone of synthetic chemistry. Below is a summary of expected analytical data for 1H-Indole-6-carbohydrazide.

Analytical Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~11.4 (s, 1H, indole-NH), ~9.5 (s, 1H, -CONH-), ~8.0 (s, 1H, H5), ~7.6 (d, 1H, H7), ~7.5 (d, 1H, H4), ~7.2 (t, 1H, H2), ~6.5 (t, 1H, H3), ~4.5 (br s, 2H, -NH₂).
¹³C NMR (DMSO-d₆, 100 MHz)Expected signals for 9 distinct carbon atoms, including the carbonyl carbon (~165-170 ppm) and aromatic carbons of the indole ring.
IR (KBr) ν (cm⁻¹): ~3300-3400 (N-H stretching, indole and hydrazide), ~1640-1660 (C=O stretching, amide I), ~1600-1620 (N-H bending, amide II).
Mass Spectrometry (ESI+) [M+H]⁺ = 176.0818

Conclusion: A Reliable Pathway for a Key Intermediate

The synthesis of 1H-Indole-6-carbohydrazide via the esterification of indole-6-carboxylic acid followed by hydrazinolysis presents a robust, scalable, and economically viable route. This validated protocol offers a high degree of reliability and is amenable to standard laboratory equipment. While direct amidation offers a one-pot alternative, the cost of coupling reagents and the potential for side-product formation often make the two-step process more practical for large-scale synthesis. The synthesis from the corresponding carbonitrile is a viable option but is contingent on the availability and synthesis of the nitrile starting material. For researchers in the fast-paced environment of drug discovery, the validated two-step protocol stands as a trusted method for accessing this valuable synthetic intermediate, paving the way for the exploration of new chemical entities.

References

  • PrepChem. Synthesis of indole-6-carboxylic acid. [Link]

  • PubChem. 1h-indole-7-carbohydrazide. [Link]

  • Ismail, M. M. F., et al. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 340(11), 565-573.
  • Shaaban, M. R., et al. (2012). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
  • El-Malah, A. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Garekar, S. S., & Pore, D. M. (2018). Synthesis of amides directly from carboxylic acids and hydrazines. Green Chemistry Letters and Reviews, 11(4), 488-493.
  • Lamberth, C. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(7), 12707-12723.
  • Ali, M. A., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1351-1358.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231954, 1H-indole-2-carbohydrazide. [Link]

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Safety & Regulatory Compliance

Safety

1H-Indole-6-carbohydrazide: Proper Disposal and Safety Protocol

Executive Summary Immediate Action Required: Treat 1H-Indole-6-carbohydrazide (CAS: 5357-12-0) as a hazardous organic solid with reducing properties.[1] Primary Hazard: The carbohydrazide moiety renders this compound a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 1H-Indole-6-carbohydrazide (CAS: 5357-12-0) as a hazardous organic solid with reducing properties.[1] Primary Hazard: The carbohydrazide moiety renders this compound a reducing agent. Strictly segregate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions and the evolution of toxic nitrogen oxide gases. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the only acceptable disposal route. Do not dispose of down drains or in municipal trash.

Chemical Hazard Analysis & Causality

To dispose of a chemical safely, one must understand its reactive potential. 1H-Indole-6-carbohydrazide combines an indole core with a hydrazide functional group.[1]

  • The Indole Core: Generally stable but light-sensitive. Combustion produces carbon oxides (

    
    ) and nitrogen oxides (
    
    
    
    ).[2]
  • The Carbohydrazide Moiety (

    
    ):  This is the critical functional group for safety. Hydrazides are reducing agents .
    
    • Risk:[2][3][4] Contact with strong oxidizers can trigger rapid oxidation, releasing heat and gas.

    • Toxicity:[2][3][5][6][7][8] Hydrazine derivatives often carry risks of skin sensitization and potential mutagenicity, requiring the "ALARA" (As Low As Reasonably Achievable) principle for exposure.

Key Physicochemical Data
PropertyValue/DescriptionRelevance to Disposal
CAS Number 5357-12-0Unique Identifier for Waste Manifests
Physical State Solid (Powder)Dust explosion hazard if aerosolized
Reactivity Reducing AgentINCOMPATIBLE with Oxidizers
Water Solubility Low/ModerateMay persist in aqueous waste streams
Signal Word WARNING Acute Tox. 4 (Oral), Irritant

Pre-Disposal Protocol: Handling & PPE

Before moving the substance to waste, ensure the following barrier protections are in place to prevent exposure and cross-contamination.

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a fume hood. Ideally, handle strictly within a certified chemical fume hood.

  • Skin Protection: Nitrile gloves are standard.[7][8] Double-gloving is recommended for hydrazides to mitigate potential permeation risks.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant).

Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and prevents dangerous chemical incompatibilities.

Workflow Visualization: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for segregating 1H-Indole-6-carbohydrazide waste.

DisposalWorkflow Start Waste Generation: 1H-Indole-6-carbohydrazide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Compound/Spill Debris) StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste (Mother Liquor/HPLC Effluent) StateCheck->LiquidWaste Solution SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Hazardous Waste - Toxic Solid' SolidWaste->SolidContainer IncompatibilityCheck CRITICAL CHECK: Is Oxidizer Present? LiquidWaste->IncompatibilityCheck FinalDisposal Transfer to EHS/Waste Contractor Method: Incineration SolidContainer->FinalDisposal LiquidSegregation Check Solvent Composition Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) LiquidSegregation->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., Methanol, DMSO) LiquidSegregation->NonHalogenated No Halogens SafeStream Combine with Compatible Solvents Halogenated->SafeStream NonHalogenated->SafeStream IncompatibilityCheck->LiquidSegregation No SeparateStream SEGREGATE IMMEDIATELY Do NOT mix with Oxidizers IncompatibilityCheck->SeparateStream Yes (e.g. Nitric Acid) SafeStream->FinalDisposal SeparateStream->FinalDisposal

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent reactivity hazards.

Detailed Procedures
A. Solid Waste (Pure Substance, Contaminated Weigh Boats)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: 1H-Indole-6-carbohydrazide[1][9]

    • Hazards: Toxic, Irritant, Reducing Agent.

  • Segregation: Do not place this container in the same secondary containment tray as strong oxidizers (e.g., nitric acid waste).

B. Liquid Waste (Reaction Mixtures, HPLC Waste)
  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated:[7][8] (Dichloromethane, Chloroform) -> Halogenated Waste Carboy .

    • Non-Halogenated: (Methanol, Ethanol, DMSO) -> Non-Halogenated Waste Carboy .

  • pH Check: Ensure the waste stream is not strongly acidic (pH < 2) if mixing with other organics, as this can increase the rate of decomposition or gas evolution.

  • Oxidizer Exclusion: NEVER pour hydrazide solutions into a waste container known to contain oxidizing agents (e.g., Chromic acid, Permanganate solutions). This can cause an explosion.[2][10]

Emergency Spill Response

In the event of a spill, speed and dust control are paramount.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is dust airborne?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Containment Containment Strategy PPE->Containment DrySpill Dry Powder Spill Containment->DrySpill WetSpill Liquid/Solution Spill Containment->WetSpill ActionDry Cover with wet paper towels to suppress dust. Do NOT dry sweep. DrySpill->ActionDry ActionWet Absorb with inert material (Vermiculite/Sand). Do NOT use Bleach immediately. WetSpill->ActionWet Collect Collect into Hazardous Waste Bag/Jar ActionDry->Collect ActionWet->Collect Clean Clean surface with soap & water Collect->Clean

Figure 2: Step-by-step spill response protocol emphasizing dust suppression and chemical inertness.

Critical Note on Decontamination: While hypochlorite (Bleach) is often used to oxidize hydrazines, do not pour concentrated bleach directly onto a large pile of solid 1H-Indole-6-carbohydrazide.[1] The reaction can be vigorous and heat-generating.[11]

  • Correct Protocol: Absorb the bulk material first. Only use dilute bleach (10%) to decontaminate trace residues on the surface after the bulk has been removed.

Regulatory Compliance & Transport

US EPA (RCRA) Classification

While 1H-Indole-6-carbohydrazide is not explicitly "P-listed" or "U-listed" (unlike Hydrazine, U133), it must be characterized by the generator.[1]

  • Waste Code: Likely D001 (Ignitable) if in flammable solvent, or general non-specific hazardous waste.[12]

  • Best Practice: Manage as Hazardous Waste regardless of concentration.

Transport (DOT/IATA)[1]
  • UN Number: Often classified under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity data provided by the vendor.

  • Shipping Name: Toxic solid, organic, n.o.s. (1H-Indole-6-carbohydrazide).[1][9]

References

  • TCI Chemicals. (2025).[2][3][7][13] Safety Data Sheet: Carbohydrazide. Retrieved from

  • Fluorochem. (2025).[2][3][7][13] 1H-Indole-6-carbohydrazide Safety Data Sheet. Retrieved from [1]

  • US EPA. (2025). Hazardous Waste Listings & Characteristics. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [1]

  • PubChem. (2025). Compound Summary: Hydrazine Derivatives Toxicity. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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